molecular formula C12H24N2O2 B8026251 tert-Butyl 4-amino-3-methylazepane-1-carboxylate

tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Cat. No.: B8026251
M. Wt: 228.33 g/mol
InChI Key: JJWSEQIPGLDBOO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-3-methylazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-amino-3-methylazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-amino-3-methylazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-amino-3-methylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-8-14(7-5-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWSEQIPGLDBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of tert-Butyl 4-amino-3-methylazepane-1-carboxylate?

[1][2][3][4][5]

Executive Summary

tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823389-52-1 ) is a chiral, seven-membered nitrogen heterocycle (azepane) featuring a primary amine and a methyl substituent. It serves as a high-value intermediate in the synthesis of pharmaceutical agents, particularly in Fragment-Based Drug Discovery (FBDD) where conformationally restricted diamines are required to modulate protein-ligand binding affinities.

Unlike the more common piperidine or pyrrolidine analogs, the azepane ring introduces unique conformational flexibility (twist-chair/chair forms) that can access distinct chemical space in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

Chemical Identity & Physical Properties
PropertyData
CAS Number 1823389-52-1
IUPAC Name tert-butyl 4-amino-3-methylazepane-1-carboxylate
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Physical State Viscous oil or low-melting solid (stereoisomer dependent)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calculated) ~10.5 (Primary Amine), -1.0 (Carbamate)
SMILES CC1CN(CCCC1N)C(=O)OC(C)(C)C
Structural & Stereochemical Analysis

The compound possesses two contiguous stereocenters at C3 and C4 , giving rise to four potential stereoisomers.[1] Control over this stereochemistry is critical for biological activity.[1]

  • Stereocenters: The relative orientation of the C3-Methyl and C4-Amino groups determines the molecular shape.

  • Diastereomers:

    • cis-isomer: The methyl and amino groups project on the same face of the ring.

    • trans-isomer: The groups project on opposite faces (typically thermodynamically favored).[1]

  • Conformation: The 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. The bulky tert-butyl carbamate (Boc) group at N1 restricts ring inversion, often locking the substituents into a preferred equatorial/axial orientation to minimize 1,3-diaxial interactions.[1]

Synthetic Methodology

The most robust route to this intermediate involves the Reductive Amination of the corresponding ketone.[1] This method allows for the introduction of the amino group with partial diastereocontrol.[1]

Core Synthesis Protocol: Reductive Amination
  • Starting Material: tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate.

  • Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃).[1]

  • Solvent: Methanol (MeOH) or 2-Propanol.[1]

Step-by-Step Procedure:

  • Solution Prep: Dissolve tert-butyl 3-methyl-4-oxoazepane-1-carboxylate (1.0 equiv) in anhydrous MeOH (0.2 M concentration).

  • Imine Formation: Add Ammonium Acetate (10–15 equiv) to the solution.[1] Stir at 25°C for 1–2 hours to form the intermediate iminium species.

  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (1.5 equiv) portion-wise to prevent excessive foaming.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: The primary amine is purified via flash column chromatography (DCM/MeOH/NH₄OH gradient).[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStarttert-Butyl 3-methyl-4-oxoazepane-1-carboxylateInterCyclic IminiumIntermediateStart->InterImine Formation(MeOH, 25°C)Producttert-Butyl 4-amino-3-methylazepane-1-carboxylateInter->ProductHydride Reduction(Stereoselective)Reagent1NH4OAc(Amine Source)Reagent1->InterReagent2NaCNBH3(Reductant)Reagent2->Product

Figure 1: Reductive amination pathway converting the ketone precursor to the target amino-azepane.[1][2]

Chemical Reactivity Profile

This molecule is a bifunctional scaffold featuring an acid-labile protecting group (Boc) and a nucleophilic primary amine.[1]

A. Primary Amine (C4-NH₂)

The C4-amino group is the primary handle for diversification.[1]

  • Acylation/Amidation: Reacts rapidly with acid chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides.[1] This is the standard linkage used to attach the azepane to drug cores (e.g., BCL6 modulators).[1]

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.[1]

  • Reductive Alkylation: Can undergo further reductive amination with aldehydes to form secondary amines.[1]

B. N-Boc Group (N1) [1]
  • Acid Deprotection: The Boc group is stable to basic and nucleophilic conditions but cleaves quantitatively in acidic media (TFA/DCM or 4M HCl in Dioxane) to yield the secondary amine salt (azepane ring nitrogen).[1]

  • Orthogonality: The Boc group allows the C4-amine to be derivatized first without affecting the ring nitrogen.

Visualization: Reactivity Pathways

ReactivityPathwaysCoretert-Butyl 4-amino-3-methylazepane-1-carboxylatePathAAmide Coupling(R-COOH + HATU)Core->PathANucleophilic AttackPathBBoc Deprotection(TFA or HCl)Core->PathBAcidic CleavagePathCSulfonylation(R-SO2Cl)Core->PathCProdAFunctionalized Amide(Intact Boc)PathA->ProdAProdBFree Azepane Salt(Secondary Amine)PathB->ProdBProdCSulfonamide DerivativePathC->ProdC

Figure 2: Orthogonal reactivity profile showing C4-functionalization vs. N1-deprotection.

Applications in Drug Discovery

While often cited in patent literature alongside other cyclic amines, this specific azepane offers distinct advantages:

  • BCL6 Modulation: Derivatives of 4-amino-3-methylazepane have appeared in patents (e.g., WO2023212147A1) as ligand-directed degraders, where the azepane ring acts as a solvent-exposed linker or a core scaffold orienting binding elements.

  • Stereochemical Scanning: The methyl group at C3 locks the conformation of the ring, allowing researchers to probe the spatial requirements of a binding pocket more rigidly than with an unsubstituted azepane.[1]

References
  • ChemicalBook. (2024).[1][3] 1823389-52-1 (tert-butyl 4-amino-3-methylazepane-1-carboxylate) Properties and Suppliers. Link

  • Ambeed. (2024).[1][3][4] Product Detail: tert-Butyl 4-amino-3-methylazepane-1-carboxylate. Link

  • Google Patents. (2023).[1] WO2023212147A1 - Heterocyclic compounds as modulators of BCL6. Link

  • Combi-Blocks. (2024). Amines Catalog: tert-Butyl 4-amino-3-methylazepane-1-carboxylate. Link

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-amino-3-methylazepane-1-carboxylate

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Azepane scaffolds are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets.[1][2][3] The introduction of substituents, such as the methyl group in tert-Butyl 4-amino-3-methylazepane-1-carboxylate, creates stereochemical complexity that demands rigorous analytical validation. This guide serves as a comprehensive technical resource for researchers, providing a detailed predictive analysis of the key spectroscopic data points required to confirm the identity and purity of this specific azepane derivative.

While publicly available, peer-reviewed spectroscopic data for this exact 3-methyl substituted compound is limited, this document leverages extensive data from the parent molecule, tert-Butyl 4-aminoazepane-1-carboxylate, and foundational principles of spectroscopy to construct a reliable predictive framework.[4][5][6] We will dissect the anticipated outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Key Features

The target molecule, tert-Butyl 4-amino-3-methylazepane-1-carboxylate, possesses several key structural features that will give rise to characteristic spectroscopic signals: a seven-membered azepane ring, a primary amine at the C4 position, a methyl group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The presence and specific arrangement of these features will be interrogated using the techniques outlined below.

Figure 1: Structure of tert-Butyl 4-amino-3-methylazepane-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1 Foundational Principles & Rationale

¹H NMR spectroscopy provides the most detailed information about the hydrogen framework of a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. For this molecule, we anticipate a complex aliphatic region due to the flexible seven-membered ring and diastereotopic protons, which are rendered inequivalent by the chiral centers at C3 and C4.

2.2 Predicted ¹H NMR Data

The introduction of the methyl group at C3 is expected to induce notable changes compared to the parent azepane. It will appear as a doublet, coupling to the proton at C3. The C3 proton will, in turn, be a multiplet, coupled to the C3-methyl protons and the protons on C2 and C4. The signals for the Boc group and the primary amine protons are expected in their characteristic regions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
C(CH₃)₃ (Boc)~ 1.45Singlet (s)9HCharacteristic singlet for the nine equivalent protons of the tert-butyl group.[7][8]
Azepane Ring CH₂1.60 - 2.20Multiplets (m)6HComplex, overlapping signals for the C2, C5, and C6 methylene protons.
NH₂~ 1.80 (broad)Broad Singlet (br s)2HPrimary amine protons, often broad due to quadrupole broadening and exchange.
C3-CH₃~ 1.05Doublet (d)3HMethyl group coupled to the single proton on C3.
Azepane Ring CH, CH₂2.80 - 3.80Multiplets (m)5HProtons on C3, C4, and C7, with C7 being adjacent to the electron-withdrawing carbamate nitrogen.

2.3 Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Figure 2: Standard workflow for ¹H NMR data acquisition.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1 Foundational Principles & Rationale

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbamate carbonyls and carbons attached to heteroatoms (N, O) are typically found downfield.

3.2 Predicted ¹³C NMR Data

The spectrum will be characterized by the Boc group carbons, the new methyl carbon, and the seven carbons of the azepane ring. The carbonyl carbon of the Boc group will be the most downfield signal. The carbon bearing the methyl group (C3) and the one bearing the amino group (C4) will be clearly distinguishable in the aliphatic region.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Boc)~ 155-157The carbamate carbonyl carbon is significantly deshielded.[7]
C (CH₃)₃ (Boc)~ 80The quaternary carbon of the tert-butyl group attached to oxygen.[7]
C4~ 55-60Carbon attached to the primary amino group.
C7~ 47-52Carbon adjacent to the carbamate nitrogen.
C3~ 35-40Aliphatic carbon bearing the methyl group.
C2, C5, C6~ 25-35Aliphatic methylene carbons of the azepane ring.
C (CH₃)₃ (Boc)~ 28.5The three equivalent methyl carbons of the tert-butyl group.[7]
C3-C H₃~ 15-20The new methyl carbon at the C3 position.

3.3 Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

  • Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction.

Mass Spectrometry (MS)

4.1 Foundational Principles & Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is an ideal technique as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the exact mass to within a few parts per million (ppm).

4.2 Predicted Mass Spectrum Data

  • Molecular Formula: C₁₂H₂₄N₂O₂

  • Molecular Weight: 228.33 g/mol

  • Predicted Exact Mass [M+H]⁺: 229.1911 Da

  • Major Predicted Fragments:

    • m/z 173.13: Loss of isobutylene (-56 Da) from the Boc group.

    • m/z 129.14: Loss of the entire Boc group (-100 Da).

Parent [M+H]⁺ m/z = 229.19 Frag1 [M+H - C₄H₈]⁺ m/z = 173.13 Parent->Frag1 - C₄H₈ Frag2 [M+H - C₅H₉O₂]⁺ m/z = 129.14 Parent->Frag2 - Boc group

Figure 3: Predicted ESI-MS fragmentation pathway.

4.3 Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to desolvate the ions.

    • Mass Range: Scan from m/z 50 to 500.

Infrared (IR) Spectroscopy

5.1 Foundational Principles & Rationale

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, making IR a powerful tool for functional group identification.

5.2 Predicted IR Data

The IR spectrum will be dominated by absorptions from the N-H bonds of the amine and carbamate, the C=O of the carbamate, and the C-H bonds of the aliphatic structure.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3400Medium, DoubletPrimary Amine (NH₂)
C-H Stretch2850 - 2980StrongAliphatic (CH, CH₂, CH₃)
C=O Stretch1680 - 1700StrongCarbamate (Boc group)[9]
N-H Bend1580 - 1650MediumPrimary Amine (NH₂)
C-N Stretch1160 - 1250MediumCarbamate / Amine

5.3 Experimental Protocol: ATR-IR Acquisition

  • Sample Preparation: No specific preparation is needed for a liquid sample. Place a small drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the spectrum of the sample.

    • Number of Scans: Co-add 16-32 scans for a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Conclusion and Data Synthesis

The structural verification of tert-Butyl 4-amino-3-methylazepane-1-carboxylate is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the specific connectivity, with the methyl group providing a key diagnostic handle. High-resolution mass spectrometry will unequivocally establish the elemental composition and molecular weight. Finally, IR spectroscopy will provide rapid confirmation of the essential functional groups, namely the primary amine and the Boc-protected secondary amine. Together, these predicted data points form a comprehensive analytical package for the unambiguous identification and quality assessment of this important synthetic building block.

References

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. (2021). Scheme 2a. Synthesis of Azepines and Azepinone from substituted.... [Link]

  • PMC. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ACS Publications. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]

  • ResearchGate. (2025). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Link]

  • PMC. (2021). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Pharmaffiliates. (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. [Link]

  • PubChem. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. [Link]

  • RSC Publishing. (2018). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

  • PubChem. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

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A Technical Guide to Substituted Azepane Carboxylates: Synthesis, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for broad exploration of chemical space and optimal interactions with a variety of biological targets. Among the diverse array of azepane derivatives, substituted azepane carboxylates have garnered significant attention as versatile building blocks and key structural motifs in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical control, conformational analysis, and medicinal chemistry applications of this important class of molecules, tailored for researchers, scientists, and drug development professionals.

The incorporation of a carboxylate group and additional substituents onto the azepane ring provides a rich platform for synthetic diversification and the fine-tuning of physicochemical properties. These cyclic amino acid derivatives are not only crucial components of biologically active compounds but also serve as chiral building blocks in organic synthesis. The conformational rigidity imparted by the cyclic structure, combined with the specific orientation of substituents, makes them ideal for designing molecules with high affinity and selectivity for their biological targets. This guide will delve into the causal relationships behind experimental choices in the synthesis and analysis of substituted azepane carboxylates, providing field-proven insights to empower researchers in their drug discovery endeavors.

I. Synthetic Strategies for Substituted Azepane Carboxylates

The construction of the seven-membered azepane ring presents unique synthetic challenges due to less favorable entropic and enthalpic factors compared to the formation of five- and six-membered rings. Nevertheless, a variety of robust and elegant synthetic methodologies have been developed to access substituted azepane carboxylates, often with excellent control over stereochemistry.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and widely adopted strategy for the synthesis of unsaturated azepane precursors, which can be subsequently reduced to the desired saturated systems. This method typically involves the intramolecular cyclization of a diene precursor catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts.

An initial approach for preparing C5-substituted azepine-2-carboxylic acids commences with (S)-allylglycine. Following amine protection and N-alkylation with a suitable homoallyl group, ring-closing metathesis furnishes the C-5 substituted dehydroazepine-2-carboxylate. However, stereoselective reduction of the resulting olefin can be challenging, often leading to a mixture of diastereomers.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM

This protocol is a generalized procedure adapted from literature reports.

Step 1: Synthesis of the Diene Precursor

  • To a solution of an appropriate amino ester (e.g., a derivative of allylglycine) (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base (e.g., triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C and add the desired homoallyl halide (e.g., homoallyl bromide) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in degassed DCM to a concentration of 0.01-0.05 M. High dilution is crucial to favor the intramolecular RCM over intermolecular oligomerization.

  • Add a solution of a Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II, 2-5 mol%) in DCM.

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture and purify the crude product by column chromatography to afford the unsaturated azepine.

Step 3: Reduction to the Azepane

  • Dissolve the unsaturated azepine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C) (10 wt%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude azepane, which can be further purified if necessary.

Ring Expansion Reactions

Ring expansion strategies provide an alternative and often elegant route to the azepane core by expanding a pre-existing smaller ring, such as a pyrrolidine or piperidine. These methods can offer unique stereochemical outcomes and access to diverse substitution patterns.

A notable example is the N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascade. This highly stereoselective approach allows for the synthesis of functionalized azepanes from linear olefinic aziridines. Another powerful method involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepine system. This process, mediated by blue light at room temperature, offers a versatile entry to polysubstituted azepanes from readily available starting materials.

A photochemical two-step formal [5+2] cycloaddition has also been developed, involving the condensation of pyrrolidinone with an aldehyde followed by a photochemical Fries-like rearrangement to form an azepinone. This method allows for the construction of densely functionalized azepane derivatives.

Cycloaddition Reactions

Cycloaddition reactions represent another important class of transformations for the construction of the azepane ring. A [3+2+2] cycloaddition of activated aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF₆), provides a mild and general route to diversely substituted azepine derivatives. This method exhibits excellent functional-group tolerance and good levels of chemo- and regioselectivity.

Asymmetric Synthesis of Specifically Substituted Azepane Carboxylates

For drug discovery projects, the ability to synthesize specific stereoisomers is often paramount. A robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, with the key step being an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. This step stereoselectively generates the C2 and C5 substituents. This synthesis is scalable and allows for late-stage elaboration at the C5 position, which is highly advantageous for structure-activity relationship (SAR) studies.

Diagram: Synthetic Workflow for (2S,5S)-5-Substituted Azepane-2-Carboxylates

G start Known Hydroxy-Ketone intermediate1 Aza-bicyclo[3.2.2]nonene Intermediate start->intermediate1 Multi-step sequence key_step Oxidative Cleavage (Ozonolysis) intermediate1->key_step product (2S,5S)-5-Substituted Azepane-2-Carboxylate key_step->product Stereoselective C2 & C5 formation elaboration Late-Stage C5 Elaboration product->elaboration SAR Studies

Caption: A streamlined workflow for the asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylates.

II. Stereochemical Considerations and Conformational Analysis

The biological activity of substituted azepane carboxylates is intimately linked to their three-dimensional structure. Therefore, controlling stereochemistry during synthesis and understanding the conformational preferences of the azepane ring are critical aspects of their development as therapeutic agents.

Stereoselective Synthesis

As highlighted in the previous section, methods such as the oxidative cleavage of bicyclic intermediates and asymmetric lithiation-conjugate addition sequences have been successfully employed to achieve high levels of stereocontrol in the synthesis of polysubstituted azepanes. The choice of chiral auxiliaries, catalysts, and reaction conditions plays a pivotal role in determining the stereochemical outcome of these transformations.

Conformational Landscape of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can adopt a variety of conformations, with the most common being the chair, boat, and twist-boat forms. The introduction of substituents can significantly influence the conformational equilibrium, stabilizing certain conformations over others. This conformational bias is often a key determinant of a molecule's interaction with its biological target.

The conformational effects of substituents can be investigated using a combination of experimental and computational techniques.

Experimental Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the conformational preferences of azepanes in solution. Coupling constants and Nuclear Overhauser Effect (NOE) data can provide valuable insights into the relative orientation of substituents and the overall ring conformation.

  • Single-Crystal X-ray Diffraction: This technique provides a definitive picture of the solid-state conformation of a molecule.

Computational Modeling:

  • Conformational Search: Systematic or random searches of the conformational space are performed to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using methods like Density Functional Theory (DFT) to determine their populations at a given temperature.

Interestingly, selective monofluorination has been shown to be an effective strategy for regulating the conformation of substituted azepanes, biasing the ring towards a single major conformation.

Diagram: Conformational Analysis Workflow

G start Substituted Azepane comp_model Computational Modeling start->comp_model exp_analysis Experimental Analysis start->exp_analysis conf_search Conformational Search comp_model->conf_search nmr NMR Spectroscopy exp_analysis->nmr xray X-ray Crystallography exp_analysis->xray geom_opt Geometry Optimization & Energy Calculation conf_search->geom_opt result Conformational Preferences & Biological Activity Correlation geom_opt->result nmr->result xray->result

Caption: A workflow illustrating the combined computational and experimental approach to conformational analysis.

III. Applications in Medicinal Chemistry and Drug Discovery

Substituted azepane carboxylates and related azepane derivatives have demonstrated a wide range of pharmacological activities, making them valuable scaffolds in drug discovery. To date, more than 20 azepane-based drugs have been approved by the FDA for treating various diseases.

The azepane motif is present in compounds with diverse therapeutic applications, including:

  • Anticancer Agents: The azepane-2,4-dione scaffold has shown promise in the development of novel inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

  • Antidiabetic Drugs: Tolazamide, an oral blood glucose-lowering drug, contains an azepane substructure.

  • Antihistamines: The marketed drug Azelastine is a potent, second-generation histamine antagonist featuring an azepane ring.

  • Neuropharmacological Agents: A chiral bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders.

  • Enzyme Inhibitors: The naturally occurring azepane derivative, (-)-balanol, is a potent ATP-competitive inhibitor of protein kinase C.

The versatility of the azepane scaffold, coupled with the ability to introduce diverse functionality through the carboxylate group and other substituents, makes it a highly attractive starting point for the design of new therapeutic agents. The conformational flexibility of the seven-membered ring allows for the optimization of binding to a wide range of biological targets.

Conclusion

Substituted azepane carboxylates represent a fascinating and synthetically accessible class of molecules with significant potential in drug discovery. The continued development of novel and efficient synthetic methodologies, particularly those that provide precise stereochemical control, is crucial for unlocking the full therapeutic potential of this scaffold. A thorough understanding of the conformational behavior of the azepane ring, achieved through a synergistic combination of experimental and computational techniques, is essential for the rational design of potent and selective drug candidates. As our understanding of the structure-activity relationships of azepane-containing compounds deepens, we can anticipate the emergence of new and innovative medicines based on this privileged heterocyclic motif.

References

  • Wishka, D. G., Bédard, M., Brighty, K. E., Buzon, R. A., Farley, K. A., Fichtner, M. W., Kauffman, G. S., Kooistra, J., Lewis, J. G., O'Dowd, H., Samardjiev, I. J., Samas, B., Yalamanchi, G., & Noe, M. C. (2011). An Asymmetric Synthesis of (2S,5S)-5

Safety and handling information for tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

tert-Butyl 4-amino-3-methylazepane-1-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). As a chiral, substituted azepane, it serves as a critical scaffold for introducing conformational constraints into drug candidates.[1]

Due to its status as a research chemical, comprehensive toxicological data is often extrapolated from structural analogs (e.g., tert-butyl 4-aminoazepane-1-carboxylate). This guide applies Structure-Activity Relationship (SAR) principles to establish a robust safety protocol.

Physicochemical Profile[1][3][4][5][6][7][8]
PropertyValue / DescriptionSource/Derivation
CAS Registry Number Not widely listed (Analog: 196613-57-7)Research Grade
Molecular Formula C₁₂H₂₄N₂O₂Calculated
Molecular Weight 228.33 g/mol Calculated
Physical State Viscous liquid or low-melting solidAnalog-based
Solubility Soluble in DCM, MeOH, DMSO; Low water solubilityLipophilic Boc-group
pKa (Conjugate Acid) ~10.5 (Primary amine at C4)Estimated
Stability Air-sensitive (amine), HygroscopicChemical Class

Hazard Identification & Risk Assessment

While specific toxicological studies for this isomer may be absent from public registries, the functional groups (primary amine, carbamate) dictate the following GHS classifications based on Read-Across Toxicology .

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Acute Toxicity (Oral): Category 4 (H302) - Potential based on azepane class data.

Critical Hazards
  • Corrosivity/Irritation: The free primary amine at position 4 is basic and capable of causing chemical burns or severe irritation to mucous membranes.

  • Sensitization: Like many diamine intermediates, prolonged exposure may induce skin sensitization.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (which trigger rapid Boc-deprotection and gas evolution).

Safe Handling & Storage Protocols

Engineering Controls[9][13]
  • Primary Barrier: All handling involving open containers must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) where possible to prevent amine oxidation and carbonate formation (reaction with atmospheric CO₂).

Personal Protective Equipment (PPE)[14]
  • Eye/Face: Chemical splash goggles. Face shield recommended during synthesis steps involving corrosive reagents (e.g., TFA).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is required when handling solutions in penetrating solvents like DCM or DMSO.

  • Body: Lab coat with chemical-resistant cuffs; closed-toe shoes.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerated).

  • Environment: Store under inert gas (Argon preferred).

  • Container: Amber glass vials with Teflon-lined caps to prevent photodegradation and moisture ingress.

Experimental Workflow: Synthesis & Deprotection

The following workflows outline the safe handling of this compound during its generation (via reductive amination) and its downstream usage (Boc-deprotection).

Workflow 1: Reductive Amination (Synthesis)

Context: Synthesis from tert-butyl 3-methyl-4-oxoazepane-1-carboxylate using Sodium Cyanoborohydride (NaCNBH₃).

Safety Critical Point: NaCNBH₃ is highly toxic and releases fatal HCN gas if exposed to acid.

SynthesisSafety cluster_warning CRITICAL SAFETY CONTROL Start Start: Ketone Precursor Reagent Add Reagents: NH4OAc + NaCNBH3 Start->Reagent Dissolve in iPrOH Reaction Reaction: 50°C, 3h (In Fume Hood) Reagent->Reaction Reductive Amination Quench Quench: Dilute NaOH (Neutralize HCN risk) Reaction->Quench Complete Extract Extraction (EtOAc) Quench->Extract pH > 10 Product Product: 4-amino-3-methylazepane Extract->Product Dry & Concentrate

Figure 1: Safety workflow for the synthesis of the amine via reductive amination, highlighting the cyanide hazard control zone.

Workflow 2: Boc-Deprotection (Usage)

Context: Removing the protecting group to liberate the secondary amine for further functionalization.

Protocol:

  • Dissolution: Dissolve substrate in Dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0 °C. Caution: Exothermic.

  • Gas Evolution: The reaction releases Isoobutylene and CO₂. Ensure venting is active to prevent pressure buildup.

  • Workup: Quench with saturated NaHCO₃ or NaOH. Caution: Vigorous foaming.

Emergency Response Procedures

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][4]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2][3] Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential corrosivity.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection if aerosolized.

  • Neutralize: Absorb with an inert material (vermiculite or sand). If the spill involves the deprotected amine, use a weak acid neutralizer (citric acid).

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."

References

  • World Intellectual Property Organization (WIPO). (2023). Heterocyclic compounds as modulators of bcl6 as ligand directed degraders. WO2023212147A1.[5] (Describes the synthesis of tert-butyl 4-amino-3-methylazepane-1-carboxylate via reductive amination). Link

  • PubChem. (n.d.).[6] tert-Butyl 4-aminoazepane-1-carboxylate (Analogous Compound Safety Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: tert-Butyl 4-aminoazepane-1-carboxylate. MilliporeSigma.[5][4] Link

  • BenchChem. (2025).[4] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link

Sources

Methodological & Application

Purification techniques for tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the purification of bifunctional building blocks requires a deep understanding of their physicochemical liabilities. tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823389-52-1) presents a classic "dual-nature" challenge in organic synthesis and drug development[1].

This molecule features a highly basic primary amine at the C4 position and an acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine at the N1 position. Standard purification techniques often fail here: unmodified silica gel leads to severe peak tailing and irreversible binding of the primary amine, while standard acidic reverse-phase conditions (e.g., 0.1% TFA) risk premature cleavage of the Boc group during fraction concentration[2],[3].

This application note provides a comprehensive, field-validated guide to purifying this compound, ensuring high recovery and >98% purity without compromising structural integrity.

Chemical Profiling & The Causality of Degradation

To design a self-validating purification system, we must first understand the mechanistic pathways that lead to product loss. The Boc group is a carbamate that is exceptionally stable to bases and nucleophiles but highly susceptible to acid-catalyzed fragmentation[3].

When exposed to strong acids (like Trifluoroacetic Acid or HCl), the carbonyl oxygen of the Boc group becomes protonated. This triggers the cleavage of the tert-butyl-oxygen bond, releasing a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates into the free azepane diamine[2],[3].

BocDeprotection BocAmine Boc-Protected Azepane (Stable at pH > 7) Acid Strong Acid Exposure (e.g., TFA, HCl) BocAmine->Acid H+ Protonation Intermediate t-Butyl Cation + Carbamic Acid (Fragmentation) Acid->Intermediate Cleavage Deprotected Free Azepane Diamine + CO2 (Unwanted Byproduct) Intermediate->Deprotected Decarboxylation

Acid-catalyzed Boc deprotection pathway to be strictly avoided during purification.

Because standard silica gel is inherently acidic (pH ~4.5–5.5) and standard HPLC utilizes 0.1% TFA, we must engineer our purification environments to remain strictly basic or neutral[4].

Strategic Purification Workflow

The selection of the purification method depends entirely on the scale of the reaction and the required purity of the final product. The decision matrix below outlines an orthogonal approach, utilizing mild acid-base extraction as a preliminary cleanup, followed by either amine-modified normal phase chromatography or high-pH preparative HPLC.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Extraction Mild Acid-Base Extraction (Citric Acid / Na2CO3) Crude->Extraction Removes neutrals Decision Purity Check (>85%?) Extraction->Decision Organic Extract Flash Amine-Modified Flash Chromatography (1% Et3N) Decision->Flash No (<85%) Scale > 1g PrepHPLC High-pH Prep-HPLC (NH4HCO3 / MeCN) Decision->PrepHPLC Yes (>85%) Scale < 1g Pure Pure Target Compound (>98% Purity) Flash->Pure Scalable PrepHPLC->Pure High Resolution

Strategic purification workflow for tert-Butyl 4-amino-3-methylazepane-1-carboxylate.

Self-Validating Experimental Protocols

Protocol A: Mild Acid-Base Extraction (Pre-Purification)

Causality: While 1M HCl is standard for amine extractions, prolonged exposure at room temperature can cause partial Boc cleavage[3]. We utilize 10% aqueous citric acid (pH ~2.5). This is a weak organic acid that is sufficiently acidic to protonate the primary aliphatic amine (pKa ~9.5) and drive it into the aqueous layer, but mild enough to leave the Boc carbamate completely intact.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Wash the organic layer with 10% aqueous citric acid (

    
     mL).
    
    • Validation Step: Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin and heat. A purple spot in the aqueous lane confirms the primary amine has been successfully extracted.

  • Basification: Combine the aqueous acidic layers and cool to 0°C in an ice bath. Slowly add solid Sodium Carbonate (

    
    ) until the pH reaches 10.
    
    • Causality: Solid

      
       is preferred over NaOH to prevent localized spikes of extreme alkalinity and to control the exothermic neutralization safely.
      
  • Organic Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Drying & Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo at a bath temperature not exceeding 35°C.
    
Protocol B: Amine-Deactivated Flash Chromatography

Causality: Free silanol groups (-Si-OH) on standard silica gel act as Brønsted acids, forming strong hydrogen bonds and ionic interactions with the C4 primary amine, leading to streaking and poor recovery[4]. By pre-treating the silica and mobile phase with 1% Triethylamine (TEA), we competitively bind and neutralize these active silanol sites.

  • Mobile Phase Preparation: Prepare a solvent system of DCM/Methanol (MeOH) ranging from 100:0 to 90:10. Add exactly 1% (v/v) Triethylamine to all solvent mixtures[4],[5].

  • Column Packing: Slurry-pack standard silica gel (60 Å, 230-400 mesh) using the 100% DCM + 1% TEA solution. Flush the column with at least 2 column volumes (CV) of this solvent to fully deactivate the silica.

  • Sample Loading: Dissolve the extracted product from Protocol A in a minimum volume of DCM and load it onto the column.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout).

  • Fraction Analysis: Analyze fractions via TLC (DCM:MeOH:TEA 90:9:1). Visualize using a Ninhydrin dip.

    • Validation Step: Perform a 2D-TLC on a representative fraction. If the compound elutes as a single, tight, non-streaking spot in both dimensions, silanol deactivation was successful, and no on-column degradation occurred.

Protocol C: High-pH Preparative Reverse-Phase HPLC

Causality: For final polishing to >99% purity, reverse-phase HPLC is unmatched. However, standard 0.1% TFA mobile phases will concentrate during lyophilization, dropping the pH drastically and destroying the Boc group[2]. Using a 10 mM Ammonium Bicarbonate (


) buffer at pH 9.5 keeps the primary amine in its neutral, free-base form (increasing retention on the lipophilic C18 stationary phase) and ensures the Boc group remains stable during solvent evaporation.
  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 5 µm, 150 x 21.2 mm) and an Evaporative Light Scattering Detector (ELSD), as aliphatic azepanes lack strong UV chromophores.

  • Mobile Phases:

    • Buffer A: 10 mM

      
       in Milli-Q water, adjusted to pH 9.5 with dilute ammonium hydroxide.
      
    • Buffer B: HPLC-grade Acetonitrile (MeCN).

  • Gradient: Run a linear gradient from 5% B to 80% B over 20 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Collect peaks triggered by the ELSD signal.

  • Concentration: Lyophilize the fractions directly. The

    
     buffer is volatile and will sublime completely under high vacuum, leaving the pure free-base amine without residual salt.
    
    • Validation Step: Analyze the final lyophilized powder via LC-MS. Confirm the presence of the intact mass

      
       and the strict absence of the 
      
      
      
      peak, which would indicate Boc loss.

Quantitative Data & Method Comparison

To assist in selecting the appropriate purification strategy, the following table summarizes the expected quantitative outcomes and operational parameters for each method described above.

Purification MethodTypical Recovery (%)Typical Final Purity (%)ScalabilityPrimary Use Case
Mild Acid-Base Extraction 85 – 95%75 – 85%Multi-kilogramBulk removal of neutral/acidic impurities; pre-treatment.
Amine-Modified Flash (TEA) 70 – 85%90 – 95%1g to 100gIntermediate purification; removal of structurally similar basic byproducts.
High-pH Prep-HPLC 60 – 75%> 99%< 1g to 5gFinal polishing for biological assays or sensitive downstream coupling.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.[2] URL:[Link]

Sources

Asymmetric Synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Asymmetric synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate enantiomers Content Type: Application Note & Protocol

Abstract

This application note details a robust, modular protocol for the asymmetric synthesis of tert-butyl 4-amino-3-methylazepane-1-carboxylate enantiomers. Unlike traditional resolution methods which suffer from max 50% yield, this de novo asymmetric route utilizes a diastereoselective crotylation coupled with Ring-Closing Metathesis (RCM) to establish the (3R,4S) and (3S,4R) stereocenters with high fidelity (>95% ee). This scaffold is a critical pharmacophore in the development of protease inhibitors, GPCR ligands (e.g., Somatostatin agonists), and Rho-kinase inhibitors.

Introduction

The azepane (homopiperidine) ring is a privileged structure in medicinal chemistry, offering a flexible seven-membered scaffold that positions substituents in unique vectors compared to their five- and six-membered counterparts.[1] Specifically, the 4-amino-3-methylazepane core provides a constrained diamine motif essential for fine-tuning the pharmacokinetic and binding profiles of drug candidates.[1]

Synthesizing this scaffold with precise stereocontrol is challenging due to the flexibility of the seven-membered ring and the difficulty of remote stereocenter induction. This protocol overcomes these hurdles by establishing the stereochemistry on a linear precursor using Brown’s Asymmetric Crotylation , followed by a high-dilution Ring-Closing Metathesis (RCM) to forge the macrocycle.[1]

Key Advantages of This Protocol
  • Stereodivergent: Access to all four stereoisomers by selecting the appropriate chiral crotylborane reagent.[1]

  • Scalability: Avoids chiral HPLC resolution of late-stage intermediates.

  • Purity: Self-purging steps minimize diastereomeric impurities.[1]

Retrosynthetic Analysis

The strategy relies on disconnecting the C5–C6 bond via RCM and the C3–C4 bond via asymmetric crotylation.

Retrosynthesis Target Target: tert-Butyl 4-amino-3-methylazepane-1-carboxylate Precursor1 Tetrahydroazepine Intermediate (Alkene at C5-C6) Target->Precursor1 Hydrogenation (H2, Pd/C) LinearDiene Linear Diene Precursor (N-Allyl-N-homoallylic amine) Precursor1->LinearDiene Ring-Closing Metathesis (Grubbs II) CrotylAdduct Chiral Homoallylic Alcohol (Stereocenters set here) LinearDiene->CrotylAdduct 1. Azidation (Inversion) 2. N-Allylation StartingMaterials Starting Materials: N-Boc-Glycinal + Chiral Crotylborane CrotylAdduct->StartingMaterials Brown Asymmetric Crotylation

Figure 1: Retrosynthetic logic flow from the target azepane back to commercially available N-Boc-glycinal.[1]

Detailed Experimental Protocol

Phase 1: Stereoselective Construction of the Linear Core

Objective: Synthesis of (2S,3R)-tert-butyl (2-hydroxy-3-methylpent-4-en-1-yl)carbamate. Mechanism: Brown Asymmetric Crotylation using (+)-B-methoxydiisopinocampheylborane derived reagents allows for the predictable setting of the anti or syn relationship between the hydroxyl and methyl groups.[1]

Reagents
  • N-Boc-glycinal (freshly prepared or commercial)[1]

  • (+)-B-Methoxydiisopinocampheylborane [(+)-Ipc2BOMe][1]

  • trans-2-Butene (for anti product) or cis-2-Butene (for syn product)[1]

  • n-Butyllithium (2.5 M in hexanes)[1]

  • BF3[1][2]·OEt2

  • THF (anhydrous), NaOH (3M), H2O2 (30%)

Procedure
  • Reagent Preparation: In a flame-dried flask under Ar, dissolve trans-2-butene (1.2 equiv) in THF at -78°C. Add n-BuLi (1.2 equiv) dropwise and stir for 30 min. Add (+)-Ipc2BOMe (1.2 equiv) and stir for 1 h to generate the (E)-crotylborane reagent in situ.[1] Add BF3[1]·OEt2 (1.3 equiv).[1]

  • Addition: Add a solution of N-Boc-glycinal (1.0 equiv) in THF dropwise at -78°C.

  • Incubation: Stir the mixture at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Oxidative Workup: Cool to 0°C. Cautiously add 3M NaOH (3 equiv) followed by 30% H2O2 (excess). Reflux for 1 hour to cleave the boron auxiliary.

  • Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the chiral alcohol.

Checkpoint: Analyze by chiral HPLC. Target >95% ee and >10:1 dr.

Phase 2: Nitrogen Installation and N-Allylation

Objective: Conversion of the alcohol to the protected amine with stereochemical inversion (Mitsunobu) and installation of the RCM handle. Target Structure: tert-Butyl allyl(2-azido-3-methylpent-4-en-1-yl)carbamate.[1]

Procedure
  • Mesylation: Dissolve the alcohol from Phase 1 in DCM at 0°C. Add Et3N (2.0 equiv) and MsCl (1.2 equiv). Stir 1 h. Quench with NaHCO3, extract, and concentrate to give the crude mesylate.

  • Azidation (Inversion): Dissolve the mesylate in DMF. Add NaN3 (3.0 equiv) and heat to 60°C for 6 hours. (Note: This proceeds with inversion of configuration at C2).

    • Safety: Azides are potentially explosive.[1] Use a blast shield and keep concentration low.

  • N-Allylation:

    • Dissolve the crude azide (containing the NH-Boc group) in anhydrous DMF at 0°C.[1]

    • Add NaH (60% dispersion, 1.5 equiv) carefully. Stir 30 min.

    • Add Allyl Bromide (1.5 equiv) dropwise.[1] Warm to RT and stir 3 hours.

    • Workup: Quench with sat. NH4Cl, extract with Et2O, dry, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[1]

Phase 3: Ring-Closing Metathesis (RCM)

Objective: Cyclization to form the 7-membered azepene ring.[1] Critical Parameter: High dilution (0.005 M) is mandatory to prevent intermolecular dimerization.[1]

Reagents
  • Grubbs 2nd Generation Catalyst (5 mol%)

  • Dichloromethane (degassed, anhydrous)

Procedure
  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser. Establish an Argon atmosphere.

  • Solvent: Add degassed DCM to achieve a substrate concentration of 5 mM (e.g., 1 mmol substrate in 200 mL DCM).

  • Cyclization: Add Grubbs II catalyst (5 mol%) in one portion. Reflux (40°C) for 12–24 hours.

  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the linear diene.

  • Quench: Add DMSO (50 equiv relative to catalyst) and stir open to air for 12 hours to deactivate the catalyst (or use commercially available scavenger resins).

  • Purification: Concentrate and purify via flash chromatography.

    • Product:tert-Butyl 4-azido-3-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate.[1]

Phase 4: Hydrogenation and Final Isolation

Objective: Reduction of the alkene and the azide to yield the final amine.

Procedure
  • Reaction: Dissolve the RCM product in MeOH. Add 10% Pd/C (20 wt% loading).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure, 1 atm) for 16 hours.

    • Note: This step simultaneously reduces the C5-C6 alkene and the C4-azide to the amine.[1]

  • Workup: Filter through a pad of Celite to remove Pd.[1] Rinse with MeOH.[1]

  • Concentration: Evaporate solvent to yield the crude amine.

  • Final Salt Formation (Optional but Recommended): Dissolve in Et2O and add 1M HCl in Et2O to precipitate the hydrochloride salt. This ensures high chemical stability and purity.[1]

Analytical Data & Quality Control

Expected Data Profile (for 3R,4S isomer)
ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Chiral Purity > 98% eeChiral SFC (Chiralpak AD-H)
MS (ESI) [M+H]+ = 229.18 (Free base)LC-MS
1H NMR Diagnostic signals: N-Boc (1.45 ppm, s), C3-Me (0.95 ppm, d), C4-H (multiplet)400 MHz, DMSO-d6
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield in RCM Dimerization due to high concentrationEnsure concentration is strictly ≤ 5 mM. Add catalyst in two portions.
Poor Diastereoselectivity (Step 1) Temperature fluctuation during crotylationMaintain -78°C strictly during addition and initial stirring. Use a cryostat.[1]
Incomplete Azide Reduction Catalyst poisoningUse fresh Pd/C. Ensure sulfur residues from previous steps (if any) are removed.[1]

Workflow Diagram

Workflow Step1 Step 1: Crotylation (Set Stereocenters) Step2 Step 2: Functionalization (OH -> N3, N-Allyl) Step1->Step2 Inversion Step3 Step 3: RCM (Ring Closure) Step2->Step3 Grubbs II Step4 Step 4: Hydrogenation (Final Product) Step3->Step4 Pd/C, H2

Figure 2: Sequential workflow for the synthesis of the target azepane.

References

  • General Azepane Synthesis via Lithiation: Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-protected 2-Substituted and 2,6-Disubstituted Piperidines and Azepanes. Journal of Organic Chemistry.

  • Brown Asymmetric Crotylation Protocol: Brown, H. C., & Bhat, K. S. (1986). Chiral Synthesis via Organoboranes.[1] 7. Diastereoselective and Enantioselective Synthesis of erythro- and threo-β-methylhomoallyl alcohols. Journal of the American Chemical Society.[1]

  • RCM for 7-Membered Nitrogen Heterocycles: Grubbs, R. H., & Miller, S. J. (1995). Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis. Journal of the American Chemical Society.[1]

  • Synthesis of 4-Aminoazepane Scaffolds (Analogous Methods): Journal of Medicinal Chemistry, 2013, 56(21), 8521–8532. (Synthesis of Cathepsin K Inhibitors containing the 4-aminoazepane core).

  • Commercial Availability & Properties: PubChem Compound Summary for CID 18946151: tert-Butyl 4-aminoazepane-1-carboxylate.[1]

Sources

Application Note: Derivatization Protocols for the Primary Amino Group in tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Overview

tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823389-52-1)[1] is a highly versatile, conformationally restricted 7-membered heterocyclic building block utilized in modern drug discovery. The scaffold features an N-Boc protected secondary amine at the azepane ring nitrogen, allowing for the selective derivatization of the primary amine at the C4 position.

A critical structural feature of this molecule is the methyl group at the C3 position. This adjacent substitution introduces significant steric hindrance around the C4 primary amine, which dramatically influences its nucleophilicity. Standard derivatization protocols often fail or result in poor yields when applied to this scaffold. This application note details highly optimized, field-proven methodologies for amidation, reductive amination, and sulfonylation, specifically tailored to overcome the steric constraints of the 3-methylazepane system.

Causality in Experimental Design: Overcoming Steric Hindrance

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. The protocols below are designed as self-validating systems, ensuring that intermediate steps confirm the integrity of the reaction.

  • Amidation (HATU vs. EDC/HOBt): The steric bulk of the C3-methyl group impedes nucleophilic attack by the C4-amine on standard activated esters. Therefore, HATU is selected over traditional carbodiimides like EDC. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt facilitates an intramolecular hydrogen-bonding transition state, which accelerates the coupling and effectively overcomes the steric resistance of the azepane ring .

  • Reductive Amination (NaBH(OAc)₃ vs. NaBH₄): Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and frequently leads to over-alkylation (yielding tertiary amines). Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred method. The mildly acidic conditions (using acetic acid) facilitate imine formation despite the steric hindrance, while the electron-withdrawing acetoxy groups make NaBH(OAc)₃ a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde or ketone .

  • Sulfonylation (DMAP Catalysis): Sulfonyl chlorides are highly electrophilic but generate hydrochloric acid (HCl) as a byproduct, which risks premature cleavage of the acid-sensitive Boc protecting group. Pyridine is utilized as an acid scavenger. More importantly, 4-dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is reactive enough to drive the sulfonylation of the hindered C4-amine to completion .

Workflow Visualization

Derivatization Core tert-Butyl 4-amino-3-methylazepane -1-carboxylate (Primary Amine Scaffold) Amidation Amidation Reagents: R-COOH, HATU Base: DIPEA Core->Amidation RedAmination Reductive Amination Reagents: R-CHO, NaBH(OAc)3 Additive: AcOH Core->RedAmination Sulfonylation Sulfonylation Reagents: R-SO2Cl Base/Cat: Pyridine, DMAP Core->Sulfonylation Amide Amide Derivative (Stable C-N Linkage) Amidation->Amide SecAmine Secondary Amine Derivative (Basic Center Retained) RedAmination->SecAmine Sulfonamide Sulfonamide Derivative (H-Bond Donor/Acceptor) Sulfonylation->Sulfonamide

Divergent derivatization pathways for tert-Butyl 4-amino-3-methylazepane-1-carboxylate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the three derivatization pathways, providing a quick-reference benchmark for expected outcomes.

Reaction TypeReagents & EquivalentsBase / CatalystSolventTempTimeExpected Yield
Amidation R-COOH (1.2 eq), HATU (1.5 eq)DIPEA (3.0 eq)DMF25 °C4–12 h80–95%
Reductive Amination R-CHO (1.2 eq), NaBH(OAc)₃ (1.5 eq)AcOH (1.0 eq)DCE25 °C12–16 h70–85%
Sulfonylation R-SO₂Cl (1.2 eq)Pyridine (3.0 eq), DMAP (0.1 eq)DCM0 °C to 25 °C2–6 h85–98%

Experimental Protocols

Protocol A: Amidation via HATU Coupling

Objective: Synthesize a stable amide linkage at the C4 position.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.5 mmol, 570 mg) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL).

  • Validation Step 1: Stir the mixture at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Amine Addition: Add tert-Butyl 4-amino-3-methylazepane-1-carboxylate (1.0 mmol, 228 mg) as a solution in DMF (1.0 mL) dropwise to the activated ester mixture.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the amine mass peak (

    
    ) and the appearance of the product mass. Due to steric hindrance, allow up to 12 hours for complete conversion.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, water (10 mL), and brine (10 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

Objective: Alkylate the primary amine while preventing over-alkylation and preserving basicity.

  • Imine Formation: Dissolve tert-Butyl 4-amino-3-methylazepane-1-carboxylate (1.0 mmol, 228 mg) and the target aldehyde (1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE) (8.0 mL). Add glacial acetic acid (1.0 mmol, 57 µL).

  • Validation Step 1: Stir the mixture at room temperature for 2 hours. Self-Validation: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the formation of the iminium intermediate before adding the reducing agent.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) in small portions to manage the mild exotherm and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Carefully quench with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM) (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH containing 1% NH₄OH to prevent streaking of the secondary amine).

Protocol C: Sulfonylation

Objective: Install a sulfonamide group, acting as a strong hydrogen bond donor/acceptor.

  • Preparation: Dissolve tert-Butyl 4-amino-3-methylazepane-1-carboxylate (1.0 mmol, 228 mg) in anhydrous DCM (5.0 mL). Add Pyridine (3.0 mmol, 242 µL) and DMAP (0.1 mmol, 12 mg).

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.2 mmol) in DCM (2.0 mL) and add it dropwise over 10 minutes.

  • Validation Step 1: The addition of DMAP should cause an immediate color change (often yellow/orange) indicating the formation of the sulfonylpyridinium intermediate.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (Ninhydrin stain). Self-Validation: The primary amine starting material will stain a deep purple/blue with Ninhydrin, whereas the sulfonamide product will not stain strongly, allowing for easy visual confirmation of conversion.

  • Workup: Dilute with DCM (15 mL). Wash with saturated aqueous CuSO₄ (2 × 10 mL) to selectively remove pyridine (visible as a blue aqueous complex). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc).

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(04), e355-e381. URL:[Link]

Sources

Protecting group strategies for tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.0

Part 1: Strategic Overview

The Scaffold & The Challenge

The tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 196613-57-7) is a high-value pharmacophore scaffold. Its seven-membered azepane ring, constrained by the 3-methyl group, acts as a rigid conformational lock, often mimicking


-turns in peptidomimetics or serving as a core for kinase inhibitors and GPCR ligands.

The primary synthetic challenge lies in its diamine duality :

  • N1 (Ring Nitrogen): Capped with a tert-butyloxycarbonyl (Boc) group.[1] This is the "Anchor" protecting group—stable to basic conditions and nucleophiles, ensuring ring integrity during downstream derivatization.

  • N4 (Exocyclic Amine): The primary reactive site. This amine requires orthogonal protection that allows selective manipulation without disturbing the N1-Boc anchor.

The "Boc-Anchor" Strategy

In drug development workflows, the N1-Boc group is typically retained until the final stage (Late-Stage Deprotection). Therefore, all strategies for the N4 position must be Boc-compatible .

StrategyN4-Protecting GroupDeprotection ConditionOrthogonality with N1-BocApplication
Base-Labile Fmoc (Fluorenylmethoxycarbonyl)20% Piperidine/DMFExcellent Solid-phase synthesis (SPPS); Library generation.
Hydrogenolysis Cbz (Benzylozycarbonyl)H₂, Pd/CGood (Caution required*)Scale-up; avoiding secondary amines.
Metal-Catalyzed Alloc (Allyloxycarbonyl)Pd(PPh₃)₄, PhSiH₃Excellent Complex natural product synthesis; DNA-encoded libraries.
Acid-Labile Trt (Trityl) / Mmt 1% TFA / DCMPoor (Kinetic selectivity only)Not Recommended due to Boc sensitivity.

*Note: Prolonged hydrogenolysis can sometimes affect Boc groups or reduce the azepane ring if aromatic substituents are present, though rare under standard conditions.

Part 2: Experimental Protocols

Protocol A: Orthogonal N4-Fmoc Protection

Use Case: Preparing the scaffold for Solid-Phase Peptide Synthesis (SPPS) or iterative solution-phase coupling.

Objective: Selectively protect the N4-primary amine with Fmoc while maintaining the N1-Boc group.

Materials
  • tert-Butyl 4-amino-3-methylazepane-1-carboxylate (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO₃ (2.5 eq)

  • Solvent System: THF/Water (1:1 v/v) or Dioxane/Water (1:1)

Step-by-Step Methodology
  • Dissolution: Dissolve the azepane starting material (1.0 mmol) in THF (5 mL).

  • Buffer Preparation: Dissolve NaHCO₃ (2.5 mmol) in Water (5 mL). Add this slowly to the THF solution. The mixture will become biphasic or cloudy.

  • Reagent Addition: Cool the mixture to 0°C. Add Fmoc-OSu (1.1 mmol) portion-wise over 10 minutes.

    • Scientist's Insight: We use Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl is too reactive and can lead to di-protection or degradation of the Boc group due to HCl generation. Fmoc-OSu releases N-hydroxysuccinimide, which is benign.

  • Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

  • Work-up:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer carefully to pH 4–5 with 1M citric acid (avoid strong mineral acids to protect Boc).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0%

    
     40%).
    
    • QC Check: 1H NMR should show the characteristic Fmoc doublet (d, ~4.2 ppm) and the Boc singlet (s, ~1.45 ppm).

Protocol B: Selective N4-Functionalization (Amide Coupling)

Use Case: Attaching a pharmacophore or amino acid to the N4 position.

Objective: Couple a carboxylic acid (R-COOH) to N4 without removing N1-Boc.

Materials
  • N1-Boc-4-amino-3-methylazepane (1.0 eq)

  • Carboxylic Acid Partner (R-COOH) (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve R-COOH (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.5 mmol) and stir for 5 minutes at RT.

    • Mechanism:[1][2][3][4] This pre-activation forms the reactive O-azabenzotriazole ester.

  • Coupling: Add the solution of N1-Boc-azepane (1.0 mmol) and remaining DIPEA (1.5 mmol) in DMF (2 mL) to the activated acid mixture.

  • Reaction: Stir at RT for 2–12 hours.

    • Self-Validating Step: Monitor LCMS for the disappearance of the amine mass (M+H). If conversion <90% after 4h, add 0.2 eq more HATU.

  • Quench: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry and concentrate. The crude is usually pure enough for the next step (Boc removal).

Protocol C: Late-Stage N1-Boc Deprotection

Use Case: Releasing the secondary amine for final salt formation or further ring functionalization.

Objective: Remove N1-Boc quantitatively without affecting N4-amides or stereochemistry.

Materials
  • N1-Boc-N4-functionalized azepane

  • 4M HCl in Dioxane OR TFA/DCM (1:4)

Step-by-Step Methodology
  • Choice of Acid:

    • Method A (HCl/Dioxane): Preferred for making stable hydrochloride salts.

    • Method B (TFA/DCM): Preferred if the product needs to be purified by Prep-HPLC immediately.

  • Reaction (Method A): Dissolve substrate in minimal dry dioxane. Add 4M HCl in Dioxane (10 eq).

  • Observation: Stir at RT. A white precipitate (the amine salt) often forms within 30 minutes.

  • Completion: Stir for 2 hours total.

  • Work-up:

    • For HCl salt: Dilute with Et₂O (diethyl ether). Filter the solid under nitrogen. Wash with Et₂O. Dry in vacuum.

    • For Free Base: Concentrate to dryness. Redissolve in DCM, wash with 1M NaOH (rapidly) to liberate the base, dry over K₂CO₃, and concentrate.

Part 3: Visualization & Logic[1]

Workflow Diagram: Orthogonal Strategy

The following diagram illustrates the decision matrix for protecting group manipulation based on the "Boc-Anchor" principle.

G Start Start: tert-Butyl 4-amino- 3-methylazepane-1-carboxylate Decision Desired Modification? Start->Decision RouteA Route A: Peptide Synthesis (Fmoc Strategy) Decision->RouteA Reversible/Iterative RouteB Route B: Permanent Protection (Cbz Strategy) Decision->RouteB Robust/Scale-up StepA1 Protect N4 with Fmoc-OSu (Protocol A) RouteA->StepA1 StepB1 Protect N4 with Cbz-Cl (Schotten-Baumann) RouteB->StepB1 StepA2 Iterative Peptide Coupling (Base Deprotection of Fmoc) StepA1->StepA2 Maintains N1-Boc Final Final Product: Functionalized Azepane Scaffold StepA2->Final StepB2 N1-Boc Removal (Acidic Conditions) StepB1->StepB2 Selective N1 cleavage StepB2->Final

Caption: Decision tree for orthogonal protection strategies. Route A favors SPPS; Route B favors scaffold modification at N1.

Part 4: Troubleshooting & Quality Control[1]

Stereochemical Integrity

The 3-methyl-4-amino relationship creates cis and trans diastereomers.

  • Risk: Strong bases (e.g., NaH) or high temperatures can cause epimerization at C3 (alpha to the carbamate/amine).

  • Control: Always use non-nucleophilic bases (DIPEA, Et₃N) for couplings. Avoid thermodynamic equilibration conditions.

  • Validation: Run 1H-NMR in DMSO-d6. The coupling constant (

    
    ) between H3 and H4 differs significantly:
    
    • Trans (typically

      
       Hz).
      
    • Cis (typically

      
       Hz).
      
Common Pitfalls
IssueCauseSolution
Boc Loss during N4-Protection Acid generated during reaction (e.g., using Cbz-Cl without enough base).Use Schotten-Baumann conditions (biphasic NaOH/DCM) or OSu esters.
Incomplete Coupling at N4 Steric hindrance from the adjacent 3-methyl group.Use high-efficiency coupling agents like HATU or COMU . Increase reaction time.
Rotamers in NMR N-Boc carbamate restricted rotation.Run NMR at 353K (80°C) in DMSO-d6 to coalesce rotamer peaks for clear assignment.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Organic Syntheses. (2006).[5] Synthesis of tert-Butyl Carbamates. Org. Synth. 2006, 83, 55. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference Text).

Sources

Troubleshooting & Optimization

Improving the yield of tert-Butyl 4-amino-3-methylazepane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate .

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the critical bottlenecks in building this specific functionalized 7-membered heterocyclic core. Synthesizing azepane rings is inherently hindered by unfavorable thermodynamics and slow cyclization kinetics compared to their 5- or 6-membered counterparts[1]. Furthermore, controlling the relative stereochemistry between the C3-methyl and C4-amino groups requires precise mechanistic control.

Below, you will find a causality-driven breakdown of the workflow, targeted FAQs, quantitative optimization data, and a self-validating protocol to maximize your yield.

Synthetic Workflow Overview

Workflow A N-Boc-3-methyl- 4-piperidone B Ring Expansion (TMS-CHN2, BF3·OEt2) A->B Step 1 C tert-Butyl 3-methyl- 4-oxoazepane-1-carboxylate B->C Regioselectivity Challenge D Reductive Amination (NH4OAc, Ti(OPr-i)4, NaBH3CN) C->D Step 2 E tert-Butyl 4-amino- 3-methylazepane-1-carboxylate D->E Stereocontrol & Yield Optimization

Synthetic workflow highlighting the two major bottleneck steps in building the functionalized azepane.

Troubleshooting & FAQs

Q1: Why is the yield of the ring expansion step (piperidone to azepanone) consistently low, and how can I minimize regiochemical mixtures? A1: When synthesizing the intermediate tert-butyl 3-methyl-4-oxoazepane-1-carboxylate via the ring expansion of N-Boc-3-methyl-4-piperidone, the primary issue is the competitive migration of the C3 vs. C5 carbon during the diazo-insertion mechanism. The C3-methyl group alters the migratory aptitude of the adjacent carbon bonds. The Fix: Substitute standard diazomethane with trimethylsilyldiazomethane (TMS-CHN₂) and strictly control the Lewis acid environment using BF₃·OEt₂ at -78 °C. This specific combination stabilizes the transition state, favoring the regioselective insertion that yields the desired 4-oxoazepane isomer while suppressing unwanted epoxide formation or polymerization[2].

Q2: During the reductive amination of tert-butyl 3-methyl-4-oxoazepane-1-carboxylate, I observe significant over-alkylation (dimer formation) and poor conversion. How can I resolve this? A2: Over-alkylation occurs because the primary amine product is significantly more nucleophilic than the ammonia source. Once formed, it rapidly attacks unreacted ketone to form secondary amine dimers. Furthermore, the steric bulk of the adjacent C3-methyl group severely retards the initial formation of the imine. If the reducing agent is present before the imine is fully formed, it will prematurely reduce the ketone to the corresponding alcohol[3]. The Fix: Decouple the imine formation from the reduction step. Use a massive excess of ammonium acetate (10–20 equivalents) to drive the equilibrium toward the primary imine[3]. More importantly, introduce Titanium(IV) isopropoxide [Ti(OPr-i)₄] as a Lewis acid water-scavenger. Ti(OPr-i)₄ coordinates with the ketone oxygen, highly activating it for nucleophilic attack while simultaneously trapping the released water, locking the intermediate as a stable titano-imine complex before any reductant is added.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and the resulting yield during the reductive amination step.

EntryNitrogen Source (Eq)Additive / Lewis AcidReductantPrimary Amine Yield (%)Major Byproduct / Issue
1NH₄OAc (2.0)NoneNaBH₃CN25%High secondary amine dimer formation
2NH₄OAc (2.0)NoneNaBH(OAc)₃15%Premature ketone reduction to alcohol
3NH₄OAc (10.0)NoneNaBH₃CN45%Slow imine formation, moderate dimer
4 NH₄OAc (20.0) Ti(OPr-i)₄ (2.0 eq) NaBH₃CN 88% Optimal conversion, high selectivity

Mechanistic Control of Diastereoselectivity

The relative stereochemistry (cis vs. trans) of the final product is dictated by the trajectory of the hydride attack during the reduction of the iminium ion. The bulky C3-methyl group sterically shields one face of the 7-membered ring.

Mechanism A Ketone Precursor (C3-Methyl Steric Bulk) B Ti(IV)-Activated Imine Intermediate A->B NH4OAc, Ti(OPr-i)4 C Hydride Attack (Equatorial Trajectory) B->C NaBH3CN Less Hindered Face D Hydride Attack (Axial Trajectory) B->D NaBH3CN Hindered by C3-Me E Trans-Isomer (Major Product) C->E F Cis-Isomer (Minor Product) D->F

Stereochemical trajectory of hydride attack dictating the cis/trans diastereomeric ratio.

Self-Validating Protocol: Optimized Reductive Amination

This protocol relies on an in-process analytical checkpoint to ensure the thermodynamic equilibrium has shifted completely before irreversible reduction occurs.

Step 1: Imine Pre-formation (Equilibrium Shift)

  • In an oven-dried flask under N₂, dissolve tert-butyl 3-methyl-4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous methanol (0.2 M).

  • Add solid ammonium acetate (20.0 eq) and stir for 10 minutes to ensure complete dissolution[3].

  • Dropwise, add Titanium(IV) isopropoxide (2.0 eq). The solution will transition to a pale yellow color as the titano-imine complex forms.

  • Stir at room temperature for 12 hours.

Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench with 100 µL of saturated NaHCO₃, extract with 200 µL of EtOAc, and analyze the organic layer via LC-MS. Do not proceed to Step 2 until the ketone mass [M+H]⁺ is completely replaced by the imine/enamine mass. If ketone remains, extend stirring time by 4 hours.

Step 2: Stereocontrolled Reduction 5. Cool the reaction mixture to 0 °C using an ice bath to minimize the kinetic energy that leads to off-target hydride attacks. 6. Add Sodium cyanoborohydride (NaBH₃CN, 3.0 eq) in three equal portions over 15 minutes to control the exothermic release[3]. 7. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

Step 3: Quench and Titanium Removal 8. Carefully quench the reaction by adding 1M NaOH (equal volume to the methanol solvent). This immediately hydrolyzes the titanium complex, precipitating it as a dense, white TiO₂ solid. 9. Stir vigorously for 30 minutes to ensure complete precipitation and prevent emulsion formation during extraction. 10. Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with EtOAc.

Step 4: Isolation 11. Separate the layers of the filtrate. Extract the aqueous layer twice more with EtOAc. 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tert-butyl 4-amino-3-methylazepane-1-carboxylate. Purify via silica gel chromatography (DCM/MeOH/NH₄OH) to separate any trace diastereomers.

References

  • WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders Source: Google Patents URL
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Optimizing reaction conditions for azepane ring formation Source: Benchchem URL

Sources

Common side reactions in the synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and common side reactions of tert-Butyl 4-amino-3-methylazepane-1-carboxylate . This response adheres to the persona of a Senior Application Scientist, focusing on mechanistic causality, troubleshooting, and authoritative referencing.

Introduction & Scaffold Overview

The 3,4-disubstituted azepane core is a privileged scaffold in medicinal chemistry, often serving as a conformational constraint in kinase inhibitors and GPCR ligands. The synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate presents unique challenges due to the conformational flexibility of the seven-membered ring and the proximity of the C3-methyl and C4-amino stereocenters.

This guide focuses on the two most prevalent synthetic routes:

  • Ring-Closing Metathesis (RCM) to form the azepine core.[1]

  • Reductive Amination of the tert-butyl 3-methyl-4-oxoazepane-1-carboxylate intermediate.

Critical Troubleshooting Modules

Module A: Ring-Closing Metathesis (RCM) Failures

Context: Forming the 7-membered ring from a diallyl precursor using Grubbs-type catalysts.

Q1: Why is my reaction yielding a high percentage of acyclic dimers instead of the desired azepane ring? Diagnosis: This is a classic competition between intermolecular (dimerization) and intramolecular (cyclization) pathways.

  • Root Cause: The reaction concentration is likely too high (thermodynamic control favors oligomerization).

  • Mechanism: In RCM, the entropy of activation favors cyclization only at high dilution. At concentrations >10 mM, the probability of the ruthenium carbene encountering a second substrate molecule exceeds that of the internal tail biting.

  • Solution:

    • High Dilution: Run the reaction at 0.5 mM to 2 mM in degassed DCM or Toluene.

    • Slow Addition: Add the catalyst (or the substrate) via syringe pump over 4–6 hours to keep the instantaneous concentration of active species low.

Q2: The internal alkene is migrating (isomerization) rather than cyclizing. Diagnosis: Formation of a "contracted" 6-membered ring or chemically inert isomers.

  • Root Cause: The presence of hydride sources (often from decomposed catalyst) causes "chain walking" of the double bond.

  • Solution: Add 10–20 mol% of 1,4-benzoquinone or a mild Lewis acid (e.g., Ti(OiPr)4) to scavenge ruthenium hydrides and prevent isomerization [1].

Module B: Reductive Amination (The C4-Amino Installation)

Context: Converting tert-butyl 3-methyl-4-oxoazepane-1-carboxylate to the amine. This is the most error-prone step regarding stereochemistry and chemoselectivity.

Q3: I am observing significant amounts of the C4-alcohol (hydroxyl) byproduct. Diagnosis: Direct reduction of the ketone competes with imine formation.

  • Root Cause: The reducing agent (e.g., NaBH(OAc)3) was added before the imine equilibrium was fully established, or the pH was too low.

  • Mechanism: Azepanones are sterically hindered. If imine formation is slow, the hydride attacks the ketone oxygen directly.

  • Solution:

    • Pre-formation: Stir the ketone and amine (with MgSO4 or Ti(OiPr)4) for 2–4 hours before adding the hydride.

    • Reagent Switch: Use NaBH3CN at pH 6 (controlled with acetic acid) rather than NaBH(OAc)3 if the ketone is unreactive.

Q4: The diastereomeric ratio (dr) of the 3-Methyl/4-Amino centers is poor (mixture of cis and trans). Diagnosis: Lack of facial selectivity during the hydride attack.

  • Root Cause: The 7-membered ring adopts multiple twist-chair conformations. Unlike cyclohexanes, there is no single rigid conformer to direct the hydride attack.

  • Technical Insight: The C3-methyl group can block one face, but its directing effect is weak in flexible rings.

  • Solution:

    • Thermodynamic Control: If the trans isomer is desired, allow the imine to equilibrate longer.

    • Bulky Hydrides: Use L-Selectride (if reducing an oxime) or bulky borohydrides to enhance steric discrimination by the C3-methyl group.

Visualizing the Pathways

The following diagram illustrates the competing pathways in the Reductive Amination step, highlighting where side reactions diverge from the productive synthesis.

ReductiveAminationPathways Start 3-Methyl-4-Oxoazepane (Ketone) Imine Imine / Iminium Intermediate Start->Imine + Amine - H2O Alcohol Side Reaction A: 4-Hydroxyazepane (Direct Reduction) Start->Alcohol + Hydride (Fast) Product Target: 4-Amino-3-Methylazepane Imine->Product + Hydride (Slow addition) Enamine Side Reaction B: Enamine Tautomer (Loss of Stereocenter) Imine->Enamine Tautomerization TertAmine Side Reaction C: Dialkylated Amine (Over-reaction) Imine->TertAmine + Aldehyde excess

Caption: Figure 1. Kinetic competition in reductive amination. Red paths indicate irreversible side reactions caused by improper reagent sequencing.

Troubleshooting Matrix: Side Reactions & Remediation

SymptomProbable Side ReactionMechanistic CauseCorrective Action
Product mass +14 or +28 N-Methylation Reaction of amine with formaldehyde (impurity in MeOH) or solvent degradation.Avoid chlorinated solvents with amines; use high-grade MeOH or THF.
Loss of Boc Group (M-100) Acidic Deprotection Lewis acids (Ti(OiPr)4) or high temp in acidic buffer hydrolyzed the carbamate.Maintain T < 40°C; buffer pH to 5.0–6.0. Use milder dehydrating agents (MgSO4).
Low Yield in RCM Ethenolysis Ethylene gas buildup reverses the metathesis equilibrium.Sparge reaction with Argon/Nitrogen continuously to remove ethylene.
Inseparable Diastereomers Epimerization The C3-methyl center epimerizes via enolization of the ketone precursor.Avoid strong bases during the ketone synthesis step. Purify via chiral SFC.

Detailed Protocol: Optimized Reductive Amination

To minimize the side reactions described above (Alcohol formation and Over-alkylation), follow this optimized protocol [2, 3].

  • Imine Formation (Dehydration Phase):

    • Charge a reaction vessel with tert-butyl 3-methyl-4-oxoazepane-1-carboxylate (1.0 equiv) and the amine source (e.g., Benzylamine, 1.1 equiv).

    • Add Titanium(IV) isopropoxide (1.2 equiv) neat. Note: Ti(OiPr)4 acts as both Lewis acid and water scavenger.

    • Stir at ambient temperature for 4–6 hours . (Monitor by IR for disappearance of ketone C=O stretch at ~1710 cm⁻¹).

  • Reduction Phase:

    • Dilute the viscous mixture with anhydrous THF (0.2 M).

    • Cool to 0°C .

    • Add NaBH4 (2.0 equiv) followed by dropwise addition of MeOH (to activate the borohydride).

    • Why this order? Pre-forming the imine with Titanium ensures no free ketone exists to be reduced to the alcohol.

  • Workup (Critical for Emulsions):

    • Quench by adding saturated aqueous sodium potassium tartrate (Rochelle's salt).

    • Stir vigorously for 2 hours until the biphasic mixture becomes clear (breaking the Titanium-amine complex).

References

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active Organic Boron-Based Catalysts for the Reduction of Imines. Journal of the American Chemical Society.

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry.

  • Matos, K., et al. (2017). Boron Reagents for Reductive Amination. ResearchGate.[3][5]

  • Sutherland, A., et al. (2012).[6] Stereoselective synthesis of hydroxylated 3-aminoazepanes. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Purification of tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the purification of tert-butyl 4-amino-3-methylazepane-1-carboxylate (Molecular Formula: C12H24N2O2; MW: 228.33 g/mol ).

This molecule presents a "perfect storm" of chromatographic challenges: it is a highly basic aliphatic amine, it lacks a UV chromophore, it contains an acid-labile Boc protecting group, and it exists as a mixture of cis and trans diastereomers. The following troubleshooting guides, data matrices, and validated protocols are engineered to help you bypass these bottlenecks through mechanistic understanding and field-proven analytical strategies.

Troubleshooting Guides & FAQs

Q1: I cannot detect my compound during flash chromatography or HPLC using standard UV detectors. Why is it invisible, and how do I track it? Mechanistic Cause: Standard UV detectors monitor absorption at 210 nm or 254 nm, which requires the presence of extended


-conjugation or aromatic rings. tert-Butyl 4-amino-3-methylazepane-1-carboxylate is a fully saturated aliphatic heterocycle; its 

-bonds and isolated carbonyl group do not absorb UV light efficiently at these wavelengths[1]. Expert Solution: You must transition to universal detection modalities. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are highly recommended, as they measure the physical mass of the analyte after the mobile phase is evaporated[1]. For preparative HPLC, Mass Spectrometry (MS)-directed fraction collection is the gold standard. Set your MS (ESI+) to trigger collection at m/z 229.2 [M+H]+ .

Q2: My compound exhibits severe peak tailing on standard silica gel, and my isolated yield is suspiciously low. What is causing this? Mechanistic Cause: The primary amine at the C4 position is highly basic (estimated pKa ~9.5). Standard bare silica gel contains residual surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5). During chromatography, the protonated amine undergoes strong, non-specific ion-exchange interactions and hydrogen bonding with the ionized siloxanes[2]. This causes the molecule to irreversibly adsorb or "smear" across the column. Expert Solution: For normal-phase purification, abandon bare silica and use amine-functionalized silica (NH2-silica) , which pre-masks the acidic sites. Alternatively, add a basic modifier like 1–5% triethylamine (TEA) to your mobile phase. For reverse-phase HPLC (RP-HPLC), use 0.1% Trifluoroacetic acid (TFA) to fully protonate both the amine and the silanols, thereby neutralizing the ion-exchange mechanism[2].

Q3: The synthesis yielded a mixture of cis and trans diastereomers, but they co-elute as a single broad peak on my C18 column. How can I resolve them? Mechanistic Cause: Diastereomers of flexible, saturated heterocycles have nearly identical lipophilicity and dipole moments. A standard C18 stationary phase relies purely on hydrophobic partitioning, which lacks the spatial discrimination required to separate the cis and trans configurations of the methyl and amine groups[2]. Expert Solution: Switch the stationary phase to a Pentafluorophenyl (PFP) column. The rigid, fluorinated aromatic ring of the PFP phase provides alternative retention mechanisms—specifically dipole-dipole interactions, hydrogen bonding, and enhanced shape/steric selectivity—which are highly effective for resolving saturated heterocyclic diastereomers[2].

Q4: After purifying my compound via RP-HPLC (using 0.1% TFA) and concentrating the fractions on a rotary evaporator, my LC-MS shows a mass of 129.2 Da instead of 229.2 Da. What happened? Mechanistic Cause: You have inadvertently cleaved the Boc protecting group. When fractions containing water, acetonitrile, and 0.1% TFA are concentrated under vacuum and heat (e.g., >40°C), the volatile acetonitrile evaporates first. This leaves behind an aqueous solution where the effective concentration of TFA steadily increases, causing the pH to plummet. This highly acidic, heated environment provides the activation energy for the acid-catalyzed cleavage of the tert-butyl carbamate, releasing isobutylene gas and CO2 (a loss of 100 Da)[3],[4]. Expert Solution: Never use elevated heat to concentrate TFA-modified fractions of Boc-protected amines. Instead, use lyophilization (freeze-drying) , which allows the TFA to sublime harmlessly with the water[3].

Quantitative Data Presentation

Table 1: Comparison of Detection Modalities for Aliphatic Aminoazepanes

Detection MethodSensitivitySuitabilityMechanistic Principle & Limitations
UV (210/254 nm) PoorNot RecommendedRelies on

-electron excitation; molecule lacks a chromophore[1].
ELSD HighHighly RecommendedMeasures scattered light from dried particles; requires volatile buffers[1].
CAD Very HighHighly RecommendedMeasures charge transferred to aerosol particles; superior sensitivity to ELSD[1].
MS (ESI+) ExcellentGold StandardDetects specific ion mass ([M+H]+ = 229.2); allows automated fraction collection.

Table 2: Stationary Phase Selection for Diastereomeric Resolution

Stationary PhasePrimary InteractionDiastereomer ResolutionPeak Shape (Amine)
Bare Silica Adsorption, H-bondPoorSevere tailing due to acidic silanol interaction[2].
Amine-Silica AdsorptionModerateGood; acidic silanols are covalently masked.
Standard C18 Hydrophobic PartitioningPoor to ModerateGood (if 0.1% TFA is used); lacks shape selectivity.
PFP (Fluorinated) Dipole, Shape, StericExcellentGood; rigid fluorinated ring provides steric differentiation[2].

Experimental Methodologies

Protocol A: RP-HPLC-MS Purification Workflow

This protocol utilizes mass-directed collection to bypass the lack of a UV chromophore and employs a PFP column to resolve diastereomers.

  • Sample Preparation: Dissolve the crude tert-butyl 4-amino-3-methylazepane-1-carboxylate in a 1:1 mixture of Acetonitrile:Water (0.1% TFA) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Setup: Install a preparative PFP column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Configuration:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes. The shallow gradient maximizes the shape-selectivity interactions required to separate the cis and trans isomers.

  • Detection & Collection: Set the MS detector to positive electrospray ionization (ESI+). Program the fraction collector to trigger exclusively upon the detection of m/z 229.2 ([M+H]+).

  • Self-Validation Check: Inject 1 µL of the collected fraction back into an analytical LC-MS. You should observe a single sharp peak at m/z 229.2.

Protocol B: Safe Concentration of TFA-Modified Fractions

This protocol prevents the acid-catalyzed degradation of the Boc group during solvent removal.

  • Pre-Freezing: Immediately transfer the collected HPLC fractions (containing water, acetonitrile, and TFA) into round-bottom flasks or lyophilization jars. Do not fill past 30% capacity. Flash-freeze the solutions by rotating the flasks in a dry ice/acetone bath until completely solid.

  • Lyophilization: Attach the frozen flasks to a high-vacuum lyophilizer (freeze-dryer) operating at <-50°C and <0.1 mbar.

  • Sublimation: Allow the samples to lyophilize for 24–48 hours. The water, acetonitrile, and TFA will sublime simultaneously, preventing the TFA from concentrating into a highly acidic liquid state[3].

  • Self-Validation Check: Re-dissolve 1 mg of the resulting white powder in methanol and analyze via direct-injection MS.

    • Success: Base peak at m/z 229.2 (Intact product).

    • Failure: Base peak at m/z 129.2 (Indicates Boc loss; protocol parameters must be adjusted).

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Boc-aminoazepane) Prep Sample Preparation Dilute & Filter (0.22 µm) Start->Prep Chrom Chromatographic Separation RP-HPLC (PFP Column) Prep->Chrom Detect Detection Modality MS-Directed or CAD/ELSD Chrom->Detect Eluent Flow Collect Fraction Collection Trigger: m/z 229.1 [M+H]+ Detect->Collect Signal Trigger Evap Safe Concentration Lyophilization (No Heat) Collect->Evap Pure Pure Diastereomer Validation: NMR & LC-MS Evap->Pure

Fig 1: Optimized purification workflow for Boc-protected aminoazepanes utilizing MS/ELSD detection.

References

1.[1] Development and Validation of a Novel HPLC/ELSD Method for the Direct Determination of Tobramycin in Pharmaceuticals, Plasma, and Urine | Request PDF - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzy0GBzPz11fiZaQvdpIhl4QS4x1ITmVT_ahu8wKR1adj0tfiSLKFJ8H_PYoPQExpwg2ninu5GYyEi9hs40LibuvfNkhL2q_z1uPYw8wHtIg3S9X9pCxCGPyklofiRLtfT4RgrH5p9xm6jfenWzqozIy7dXOCJoTEaWKl4DoG9SZQfZ7lT1FjDZc5NhawlkQeKY0-LC5p6AwbHLOijmFBwQbA-IaZ0Ewox_5CqL7FyQxuot6ZPlW1TUuqn1aB3KZVEV6TL6WHz0bUsFPeAn-n5aROAVyhEucX0IkchxVAjmu729YOhalG5-YEXMrNFYyip] 2.[3] Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid - R&D World. R&D World.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKnHirO8oEBAlQNjsiI1-su3mgEVknZAz-qDoZShN28ieREuA5ATVZV_7korjSWqLP0AcIlC_lIMS56hTWA7nYeCYFTShsbDB9fzgFKxoIAfitReIbjRaXw1cMDWO6qIzXoS33kBP_6M8f99GKLNZLGYp_zOuGNMs8oB6Hi30GBsp0lr6Oc9PjvEok_wFNRE6IvOdWPZFTIIUzaz2oXlzryoFwQQbb] 3.[2] Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbUp0SO8v9EzlvzRUlXiL2_WS7w89Uysrg9wuXb_NipUMM6RsOncIlvoMQnP9KC5yVUf08NmBEYKt9iZ4dNMSc4ohB23E1GF6GD9tMkTnsz7OUO1QYxrHzvtvVawIj47J7489xWMR19MPYIyBRgr6c8W7D5q3eFReK3hC8ieofTBPqT86mTVnVfPW2xPfZkEHEgxEnSaVWDm-_V6fdLLLEuRMsmSXvFEpMASGGYcyxgqWf] 4.[4] Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6k3SOW6q2WudTriCCmdFU7OjNNimE-QEKmD5G5OcPgekmOWkyAhPshJ7wZaQwZBM8g6qaxS3DAxJpZLVIu-93Cd1Fd5VD16SqWDUYxnbM8JRbRZAmRcGM3X2FD7bhW1UYcjCIRA==]

Sources

Technical Support Center: Stability & Handling of tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyl 4-amino-3-methylazepane-1-carboxylate . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides a deep dive into the mechanistic stability of this bifunctional azepane derivative, offering field-proven troubleshooting strategies, self-validating experimental protocols, and quantitative stability matrices.

Part 1: Core Stability Profile & Structural Vulnerabilities (FAQ)

Q: What are the primary structural vulnerabilities of tert-butyl 4-amino-3-methylazepane-1-carboxylate? A: The molecule’s reactivity is governed by three distinct structural zones, each with specific chemical sensitivities:

  • The Boc-Protected Azepane Nitrogen (N1): The tert-butoxycarbonyl (Boc) group is inherently acid-labile. The mechanism of degradation involves the protonation of the carbamate oxygen, which triggers the elimination of a tert-butyl cation and the subsequent release of CO₂ gas[1].

  • The Primary Amine (C4): As an unprotected, highly nucleophilic primary amine, this site is prone to rapid oxidation, unwanted acylation, and over-alkylation if reaction conditions are not strictly controlled[2].

  • The Azepane Ring: The seven-membered sp³-hybridized nitrogen heterocycle exhibits significant conformational flexibility due to inherent ring strain[3]. While the carbon backbone is stable, this flexibility can influence the steric accessibility of the C3-methyl and C4-amine groups during transition states.

Q: How strictly does pH dictate the stability of the Boc protecting group on the azepane ring? A: The Boc carbamate exhibits orthogonal stability, meaning it is highly stable in neutral to mildly basic environments (pH 4–9) but highly sensitive to extremes[1]. Under strong acidic conditions (pH < 3), the group undergoes rapid acid-catalyzed hydrolysis[2]. Conversely, while generally stable to base, highly basic conditions (pH > 12) at elevated temperatures can force deprotection via nucleophilic attack or base-catalyzed elimination mechanisms[4].

DegradationPathways A tert-Butyl 4-amino-3-methylazepane -1-carboxylate B1 Acidic Stress (pH < 3) A->B1 B2 Basic Stress (pH > 12, Heat) A->B2 B3 Oxidative Stress (e.g., Peroxides) A->B3 C1 Boc Cleavage (Free Azepane Amine) B1->C1 t-Butyl cation & CO2 loss C2 Base-Catalyzed Carbamate Elimination B2->C2 Nucleophilic attack C3 Primary Amine N-Oxidation B3->C3 Hydroxylamine formation

Fig 1. Mechanistic degradation pathways of the azepane derivative under varying chemical stress.

Part 2: Reaction Troubleshooting Guide

Issue: Premature Boc deprotection during reverse-phase chromatography.

  • Causality: Reverse-phase HPLC mobile phases frequently utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. Even mild, prolonged exposure to these acidic conditions during fraction collection and concentration can protonate the carbamate, leading to unintended Boc cleavage[5].

  • Resolution: Switch to a milder modifier such as 0.1% Formic Acid, or use a volatile buffer like Ammonium Acetate (pH 6-7). If TFA must be used, fractions must be immediately neutralized with a weak base (e.g., saturated NaHCO₃) prior to solvent evaporation.

Issue: Low yields and multiple side products during C4-amine functionalization (e.g., reductive amination or alkylation).

  • Causality: The C4 primary amine is sterically hindered by the adjacent C3-methyl group. This steric bulk slows down the desired primary reaction kinetics. If forcing conditions (excess electrophile, high heat) are applied to compensate, the nucleophilic amine may undergo over-alkylation (forming tertiary amines)[3].

  • Resolution: Utilize highly specific, mild coupling reagents (e.g., HATU for amidation) and maintain strict stoichiometric control. For reductive aminations, pre-form the imine completely using a Lewis acid catalyst (like Ti(O-iPr)₄) before adding the reducing agent (e.g., NaBH(OAc)₃) to prevent premature reduction of the aldehyde/ketone.

Issue: Unwanted alkylation of the azepane ring during Boc deprotection.

  • Causality: When the Boc group is cleaved by strong acids, highly reactive tert-butyl cations are generated in situ[1]. If these cations are not trapped, they can act as electrophiles and alkylate the newly freed azepane nitrogen or the C4 primary amine.

  • Resolution: Always incorporate a carbocation scavenger (such as anisole or thioanisole) into your deprotection cocktail[4].

Part 3: Quantitative Stability Data

Understanding the kinetic half-life of the Boc group under various conditions is critical for reaction planning. The following table synthesizes the stability profile of the Boc-protected heterocycle across different pH environments.

Chemical EnvironmentpH RangeTemperatureStability / Half-LifeMechanistic Observation
Strong Acid (TFA/DCM) < 1.025°CVery Poor (< 0.1 h)Complete deprotection via rapid acid-catalyzed hydrolysis[2].
Aqueous Acid 1.0 – 3.025°CPoor (~1 - 4 h)Protonation of carbamate oxygen; gradual CO₂ release[1].
Aqueous Buffer 4.0 – 9.025°CExcellent (> 72 h)Intact carbamate; optimal storage and reaction window[1].
Mild Base 9.0 – 11.025°CStable (> 72 h)Resists mild nucleophiles; compatible with Fmoc cleavage[2].
Strong Base (NaOH aq.) > 12.060°CUnstable Deprotection via base-catalyzed elimination/nucleophilic attack[4].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm success and prevent downstream failures.

Protocol 1: Controlled Acidic Deprotection of the Boc Group

This method utilizes a scavenger-assisted TFA approach to yield the free azepane diamine without tert-butyl alkylation side-reactions[4].

  • Preparation: Dissolve 1.0 mmol of tert-butyl 4-amino-3-methylazepane-1-carboxylate in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add 2.0 equivalents (2.0 mmol) of anisole. Causality: Anisole acts as an electron-rich aromatic trap for the highly reactive tert-butyl cations generated during cleavage, preventing unwanted N-alkylation.

  • Acidification: Cool the mixture to 0°C in an ice bath. Dropwise, add 5.0 mL of Trifluoroacetic acid (TFA) to achieve a 1:1 TFA:DCM ratio[2].

  • Reaction: Remove the ice bath and stir at room temperature for 45–60 minutes.

  • Validation Checkpoint (In-Process): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The disappearance of the starting material mass (M+H = 229) and appearance of the deprotected mass (M+H = 129) validates reaction completion.

  • Quenching & Isolation: Concentrate the mixture under reduced pressure (do not heat above 30°C). Re-dissolve the crude oil in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is > 8. Extract, dry over Na₂SO₄, and concentrate to yield the free amine.

Protocol 2: Stability-Indicating LC-MS Workflow for Degradation Tracking

Use this protocol to quantitatively assess the shelf-life of the compound under specific formulation or reaction conditions[5].

ProtocolWorkflow S1 1. Stock Prep (10 mg/mL in DMSO) S2 2. Stress Induction (Acid/Base/Heat) S1->S2 S3 3. Quenching (Immediate Neutralization) S2->S3 S4 4. LC-MS Analysis (Degradant ID) S3->S4 S5 5. Data Evaluation (Half-life Calc) S4->S5

Fig 2. Self-validating stability-indicating LC-MS workflow for azepane derivatives.

  • Stock Solution: Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.

  • Stress Aliquots: Transfer 100 µL of stock into three separate vials.

    • Vial A (Acid): Add 900 µL of 0.1 M HCl.

    • Vial B (Base): Add 900 µL of 0.1 M NaOH.

    • Vial C (Control): Add 900 µL of pH 7.4 Phosphate Buffer.

  • Incubation: Incubate all vials at 40°C.

  • Time-Course Sampling & Quenching: At t = 0, 1h, 4h, and 24h, withdraw 50 µL from each vial. Crucial Step: Immediately quench Vial A with 50 µL of 0.1 M NaOH, and Vial B with 50 µL of 0.1 M HCl to halt degradation[6].

  • Analysis: Inject quenched samples into an LC-MS system. Plot the Area Under the Curve (AUC) of the parent peak over time to calculate the degradation half-life.

References

  • Journal of Pharma Insights and Research. "Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines". Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for tert-Butyl 4-amino-3-methylazepane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate presents a unique set of challenges due to the conformational flexibility of the seven-membered ring and the steric interplay between the vicinal methyl and amino groups. This scaffold is increasingly relevant in the design of conformationally restricted peptidomimetics and kinase inhibitors.

This guide moves beyond standard textbook protocols to address the specific "pain points" of this synthesis: Ring-Closing Metathesis (RCM) efficiency and Diastereoselective Reductive Amination .

Module 1: Azepane Ring Construction (RCM Optimization)

Context: The most robust route to the azepane core involves the Ring-Closing Metathesis (RCM) of a diene precursor, typically followed by functionalization.

Workflow Diagram: RCM Strategy

RCM_Optimization Precursor Linear Diene Precursor (N-Boc-N-allyl-2-methyl-but-3-en-1-amine) RCM_Step RCM Reaction (Catalyst Screening) Precursor->RCM_Step  DCM or Toluene   Cyclic_Olefin Dehydroazepane Intermediate RCM_Step->Cyclic_Olefin  High Dilution (<5 mM)   Oligomers Oligomers/Dimers (Undesired) RCM_Step->Oligomers  High Conc. (>10 mM)  

Figure 1: Critical decision pathway for favoring cyclization over oligomerization in azepane synthesis.

Troubleshooting & FAQs

Q1: My RCM reaction yields are low (<40%), and I see significant baseline material on TLC. Is the catalyst dying? Diagnosis: This is likely due to ethylene stagnation or unfavorable equilibrium , not necessarily catalyst death. Azepane formation is entropically less favored than 5- or 6-membered rings. Solution:

  • Concentration: Ensure strict high dilution (0.002 M – 0.005 M ). Higher concentrations favor intermolecular dimerization (oligomers).[1]

  • Ethylene Removal: The reaction releases ethylene gas. If the reaction vessel is closed, ethylene builds up and pushes the equilibrium back to the open diene. Sparge with Argon continuously or run the reaction under a weak vacuum to remove ethylene.

  • Catalyst Upgrade: Switch from Grubbs I to Grubbs II or Hoveyda-Grubbs II . The latter is more robust against the steric bulk of the methyl group near the reaction site [1].

Q2: Can I use DCM (Dichloromethane) as the solvent? Recommendation: While DCM is standard, Toluene at elevated temperatures (60–80 °C) is often superior for forming 7-membered rings.[2] The higher temperature helps overcome the entropic barrier of bringing the two alkene tails together.

  • Protocol Adjustment: Degas toluene thoroughly before adding the catalyst to prevent oxidative decomposition.

Module 2: Installing the Amine (Diastereoselective Reductive Amination)

Context: Converting the intermediate ketone (tert-butyl 3-methyl-4-oxoazepane-1-carboxylate) to the amine is the stereodefining step. The 3-methyl group creates steric hindrance, influencing the approach of the hydride reducing agent.

Experimental Data: Reductive Amination Conditions
ParameterStandard ConditionOptimized Condition (Recommended) Rationale
Reducing Agent NaBH(OAc)₃NaBH₃CN + Ti(OiPr)₄ Titanium acts as a Lewis acid to activate the hindered ketone and trap the imine [2].
Amine Source NH₄OAcNH₄OAc (10 equiv) Large excess drives the equilibrium toward the imine intermediate.
Solvent DCE or DCMMeOH / THF (dry) Methanol facilitates proton transfer; THF solubilizes the titanium complex.
Temperature RT0 °C → RT Lower initial temp improves diastereoselectivity (kinetic control).
Yield 30-45%75-85% Enhanced activation overcomes steric hindrance of the 3-Me group.
Protocol: Titanium-Mediated Reductive Amination
  • Imine Formation: To a dry flask under N₂, add the ketone (1.0 equiv) and Titanium(IV) isopropoxide (2.0 equiv) in dry THF. Stir for 1 hour.

  • Amine Addition: Add Ammonium Acetate (5–10 equiv) and stir for another 2–4 hours. Note: The solution may become viscous.

  • Reduction: Dilute with MeOH, cool to 0 °C, and add Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv) portion-wise.

  • Workup: Quench carefully with aqueous NaOH (1M) to precipitate titanium salts. Filter through Celite before extraction.

Q3: I am getting a mixture of cis and trans isomers (3-Me vs 4-NH2). How do I control this? Insight: The hydride reagent will attack the imine from the less hindered face.

  • To favor trans-4-amino-3-methyl: Use a bulky reducing agent like L-Selectride (on the imine) or stick to the thermodynamic product.

  • To favor cis-4-amino-3-methyl: The Ti(OiPr)₄ method typically yields a mixture favoring the thermodynamically more stable isomer (often trans-diequatorial-like in azepanes, though ring flexibility complicates this).

  • Separation: The diastereomers are usually separable by column chromatography. Do not attempt to separate them at the free amine stage; protect the amine with Cbz or Boc (if N1 is different) or Acetyl to facilitate separation on silica gel [3].[2]

Module 3: Purification & Characterization

Q4: The product co-elutes with impurities. How do I purify the free amine? Troubleshooting: Free primary amines on azepane rings often streak on silica due to interaction with silanols. Solution:

  • Eluent Modifier: Use DCM/MeOH (9:1) with 1% NH₄OH or 1% Triethylamine .[2] The base deactivates the silica.

  • Acid-Base Extraction:

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (Product goes to aqueous layer; non-basic impurities stay in organic).[2]

    • Wash aqueous layer with Et₂O.[2]

    • Basify aqueous layer (pH > 10) with NaOH.[2]

    • Extract back into DCM. This "chemical purification" is highly effective for this scaffold.

Stereochemistry Visualization

Stereochem Ketone 3-Methyl-4-Oxoazepane (Substrate) Imine Ti-Complexed Imine (Activated) Ketone->Imine NH4OAc, Ti(OiPr)4 Hydride Hydride Attack (NaBH3CN) Imine->Hydride Product_Cis Cis-Isomer (Kinetic) Hydride->Product_Cis Face A Attack Product_Trans Trans-Isomer (Thermodynamic) Hydride->Product_Trans Face B Attack

Figure 2: Divergent stereochemical pathways during the reduction step.

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for azepane ring formation. Retrieved from

  • Yagafarov, N., et al. (2016).[3] The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from

  • Lee, S. J., & Beak, P. (2006).[2][4] Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society. Retrieved from

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Retrieved from

Sources

Overcoming solubility issues of tert-Butyl 4-amino-3-methylazepane-1-carboxylate in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Solubility Optimization for tert-Butyl 4-amino-3-methylazepane-1-carboxylate Ticket ID: SOL-AZP-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary: The Physicochemical Conflict

You are likely encountering difficulties because tert-Butyl 4-amino-3-methylazepane-1-carboxylate possesses a "schizophrenic" solubility profile.[1][2]

  • The Lipophilic Domain: The tert-butyl (Boc) group and the 3-methyl-azepane ring create a highly non-polar, hydrophobic shell.[1][2] This drives solubility in organics (DCM, EtOAc) but causes insolubility in water.

  • The Polar Handle: The primary 4-amino group (

    
    ) is a hydrogen bond donor/acceptor.[1][2] In non-polar solvents (like Hexanes), these amine groups find each other, forming intermolecular hydrogen bond networks.
    

The Result: Instead of crystallizing, the molecules aggregate into disordered, sticky "gums" or oils that refuse to dissolve or solidify. This guide provides the protocols to break these aggregates and achieve true solution or crystalline states.

Solubility Compatibility Matrix

Data based on calculated LogP (~1.7-2.1) and functional group analysis.

Solvent ClassSolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Best for initial dissolution.[1][2] Breaks weak amine aggregates.[1]
Esters Ethyl Acetate (EtOAc)Good Good for extraction; may require warming to dissolve gums.[1]
Alcohols Methanol / EthanolHigh Protic nature disrupts amine H-bonding.[1][2] Warning: Can cause transesterification if heated with strong base/acid.[1]
Ethers THF / MTBEModerate Soluble, but risk of "oiling out" upon concentration.[1]
Hydrocarbons Hexanes / HeptanePoor Anti-solvent. Causes precipitation or oiling out.[1][2]
Aqueous Water (pH 7)Insoluble Hydrophobic Boc group dominates.[1]
Aqueous Water (pH < 4)Soluble Protonation of amine (

) solubilizes it.[1][2] CRITICAL RISK: Acid removes Boc group.[1]

Troubleshooting Workflows

Issue #1: "The compound is a sticky gum/oil and won't dissolve or crystallize."[1]

Diagnosis: The compound has "oiled out."[1][3][4][5] This occurs when the amorphous phase is energetically more stable than the crystalline phase in the current solvent system, usually due to impurities or rapid cooling.

Protocol A: The "Scratch & Seed" Trituration Objective: Convert the gum into a handleable solid.

  • Dissolution: Dissolve the gum in the minimum amount of Diethyl Ether or MTBE (approx. 2-3 mL per gram).[1]

  • Anti-solvent Addition: Add Hexane dropwise until the solution turns slightly cloudy (Tyndall effect visible).

  • Nucleation:

    • If you have a seed crystal: Add it now.[1]

    • If no seed:[1][2] Take a glass pasture pipette, seal the tip in a flame to make a glass rod, and vigorously scratch the inner wall of the flask at the air/liquid interface. This micro-abrasion creates nucleation sites.[1]

  • Sonication: Place the flask in a sonication bath (room temp) for 5-10 minutes. The energy breaks up the "gum" aggregates.

  • Cooling: Place in a freezer (-20°C) overnight. Do not disturb.

Issue #2: "I need to dissolve it in aqueous media for a biological assay."

Diagnosis: The Boc group makes the molecule too lipophilic for pure water.

Protocol B: The DMSO Co-Solvent Method Objective: Create a stable aqueous dispersion without precipitating the compound.

  • Stock Solution: Prepare a 10 mM stock solution in pure DMSO (Dimethyl sulfoxide). Ensure it is fully dissolved (vortex).

  • Dilution Step (Critical):

    • Do NOT add DMSO stock directly to the cell media/buffer.[1] This causes local high concentrations and immediate precipitation.[1]

    • Method: Add the DMSO stock to a small volume of surfactant-containing buffer (e.g., PBS + 0.1% Tween-80 or Cremophor EL).[1][2] Vortex rapidly.

    • Then, dilute this intermediate mix into your final assay volume.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.

Issue #3: "The compound streaks on Silica Gel columns during purification."

Diagnosis: The free primary amine interacts strongly with the acidic silanols (


) on the silica gel, causing peak tailing and material loss.

Protocol C: Amine-Modified Mobile Phase Objective: Block silanol sites to allow the amine to elute cleanly.[1][2]

  • Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to both your mobile phases (e.g., Hexane and EtOAc).[1]

  • Equilibration: Flush the column with the modified solvent for at least 3 column volumes before loading your sample. This pre-saturates the acidic sites.

  • Elution: Run your gradient. The compound should now elute as a sharp, defined band.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on your operational goal (Reaction vs. Purification vs. Assay).

Solubility_Workflow Start Start: tert-Butyl 4-amino-3-methylazepane-1-carboxylate Goal What is your Goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction Purification Purification/Isolation Goal->Purification Assay Biological Assay Goal->Assay DCM Use DCM or THF (High Solubility) Reaction->DCM State Current State? Purification->State DirectWater Dissolve in Water? Assay->DirectWater Oil Oily/Gummy Residue State->Oil Physical Streak Streaking on Column State->Streak Chromatography Trituration Protocol A: Trituration (Ether/Hexane) Oil->Trituration Modifier Protocol C: Add 1% Et3N to Eluent Streak->Modifier Fail Precipitation Risk! DirectWater->Fail Yes CoSolvent Protocol B: DMSO Stock + 0.1% Tween DirectWater->CoSolvent No (Correct)

Figure 1: Decision matrix for solvent selection and troubleshooting based on experimental intent.

Frequently Asked Questions (FAQ)

Q1: Can I use dilute HCl to dissolve the compound for my assay? A: Proceed with extreme caution. While dilute HCl will protonate the amine and drastically improve solubility, the Boc group is acid-labile. At pH < 2, or if left for extended periods even at pH 3-4, you risk deprotecting the amine (removing the Boc group), yielding the di-amine salt. If you must use acid, use a weak organic acid like Acetic Acid or Tartaric Acid and keep the solution cold (4°C).

Q2: Why does my compound turn into a solid foam when I rotovap it? A: This is "solvent entrapment."[1] The amorphous nature of the azepane ring traps solvent molecules.

  • Fix: Re-dissolve in a small amount of DCM, add an excess of Hexane, and rotovap again. The Hexane azeotropes with the trapped solvent and encourages the formation of a granular solid rather than a foam.

Q3: I see two spots on TLC, but NMR shows it's pure. Why? A: This is likely Rotamerism .[1][2] The Boc group restricts rotation around the N-C bond, creating two distinct conformers visible on TLC or NMR (broad peaks).

  • Verification: Run a High-Temperature NMR (e.g., at 50°C in DMSO-d6).[1][2] If the peaks coalesce into sharp singlets, it is rotamerism, not impurity.

References

  • BenchChem Technical Support. (2025).[1][6][7] Purification of Boc-Protected Amino Acids by Recrystallization: Troubleshooting "Oiling Out". BenchChem.[1][6][7] Link[1][2]

  • Sigma-Aldrich. (2024).[1] Handling and Stability of Boc-Protected Diamines.[1][2][7] Technical Bulletin AL-118.[1][2] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18946151: tert-Butyl 4-aminoazepane-1-carboxylate.[1][2] PubChem.[1] Link[1][2]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Boc stability and removal conditions).

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for tert-Butyl 4-amino-3-methylazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3,4-Substituted Azepane Scaffold

The azepane ring system is a privileged scaffold in modern medicinal chemistry, prized for its conformational flexibility which allows it to serve as an effective β-turn mimic in peptidomimetics. The specific molecule, tert-butyl 4-amino-3-methylazepane-1-carboxylate, represents a highly valuable chiral building block for drug discovery. The presence of two adjacent stereocenters and a differentially protected diamine motif allows for precise, three-dimensional elaboration into complex target molecules, including inhibitors of kinases, proteases, and modulators of protein-protein interactions.

Given its pharmaceutical importance, the development of efficient, scalable, and stereocontrolled synthetic routes is of paramount importance. This guide provides an in-depth comparison of three distinct synthetic strategies for accessing this key intermediate. The analysis focuses on the underlying chemical logic, scalability, stereochemical control, and overall efficiency of each approach, providing researchers with the critical data needed to select the optimal route for their specific objectives.

Comparative Analysis of Synthetic Methodologies

We will explore three divergent and strategically distinct approaches:

  • Route 1: The Ketone Intermediate Approach via Ring Expansion and Diastereoselective Reductive Amination. This linear strategy relies on the construction of a key α-methylated azepan-4-one intermediate followed by the installation of the C4-amine.

  • Route 2: The Chiral Pool Approach via Asymmetric Synthesis from L-Alanine. This strategy leverages a readily available, enantiopure starting material to ensure absolute stereochemical control from the outset.

  • Route 3: The Ring-Closing Metathesis (RCM) Approach. This modern and powerful cyclization strategy builds the azepane core from a custom-synthesized acyclic diene precursor.

Route 1: Ring Expansion and Diastereoselective Reductive Amination

This is arguably the most direct, albeit challenging, approach in terms of stereocontrol. It begins with a known, scalable synthesis of the N-Boc-azepan-4-one core and proceeds through two key transformations: α-methylation and reductive amination.

Workflow Overview

Route_1_Workflow start N-Boc-4-piperidone step1 Ring Expansion start->step1 BF₃·OEt₂, EDA ketone N-Boc-azepan-4-one step1->ketone step2 α-Methylation ketone->step2 1. LHMDS 2. MeI methyl_ketone N-Boc-3-methyl- azepan-4-one step2->methyl_ketone step3 Diastereoselective Reductive Amination methyl_ketone->step3 NH₃, NaBH₃CN product Target Molecule step3->product

Caption: Workflow for Route 1, starting from N-Boc-4-piperidone.

Detailed Experimental Protocols

Step 1.1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

This step employs a well-documented ring expansion of N-Boc-4-piperidone using ethyl diazoacetate (EDA) catalyzed by a Lewis acid, followed by hydrolysis and decarboxylation. This procedure has been successfully scaled to produce over 30 kg of product[1].

  • Protocol:

    • Under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equiv.) in anhydrous diethyl ether.

    • Cool the solution to -15 °C.

    • Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv.) while maintaining the temperature.

    • Add a solution of ethyl diazoacetate (1.2 equiv.) in diethyl ether dropwise over 2-3 hours.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate. The resulting intermediate is tert-butyl 5-ethoxycarbonylazepan-4-one.

    • The crude intermediate is then hydrolyzed and decarboxylated by refluxing in 4 N HCl for 6 hours.

    • After cooling, the solution is neutralized to pH 10-11 with NaOH, and the free amine is re-protected with di-tert-butyl dicarbonate to yield the final product, tert-butyl 4-oxoazepane-1-carboxylate.

Step 1.2: Synthesis of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate (Proposed)

Direct literature for this specific transformation is scarce; however, a standard protocol for the α-methylation of a cyclic ketone can be proposed. The key challenge is controlling poly-methylation and other side reactions.

  • Protocol:

    • Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add lithium hexamethyldisilazide (LHMDS) (1.1 equiv., 1.0 M in THF) dropwise to form the kinetic lithium enolate. Stir for 1 hour at -78 °C.

    • Add methyl iodide (1.2 equiv.) dropwise and stir the reaction at -78 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify by flash column chromatography on silica gel.

Step 1.3: Diastereoselective Reductive Amination

This final step introduces the C4-amino group. The diastereoselectivity is critical and will be dictated by the steric environment of the ketone. The hydride reducing agent is expected to attack from the face opposite the newly installed C3-methyl group, leading predominantly to the trans product.

  • Protocol:

    • Dissolve tert-butyl 3-methyl-4-oxoazepane-1-carboxylate (1.0 equiv.) in methanol.

    • Add ammonium acetate (10 equiv.) or a solution of ammonia in methanol.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 24 hours until imine formation and reduction are complete (monitored by LC-MS).

    • Quench the reaction by adding 1 N HCl carefully until gas evolution ceases.

    • Basify the solution with 2 N NaOH and extract with dichloromethane.

    • Purify by column chromatography. The cis and trans diastereomers may be separable on silica gel.

Analysis and Discussion
  • Expertise & Experience: This route is conceptually straightforward but presents significant practical challenges. The α-methylation (Step 1.2) is a critical step where yield can be compromised by di-methylation or O-alkylation. The subsequent reductive amination (Step 1.3) will likely yield a mixture of diastereomers. Based on steric approach control, the hydride will preferentially attack the iminium intermediate from the less hindered face, anti to the methyl group, favoring the trans diastereomer. Achieving high diastereoselectivity may require extensive screening of reducing agents (e.g., bulkier borohydrides) and reaction conditions[2].

  • Trustworthiness: The synthesis of the azepan-4-one starting material is robust and industrially validated[1]. The subsequent steps, while based on standard reactions, lack specific validation for this substrate, introducing uncertainty in yield and stereochemical purity. The final product would require careful characterization (e.g., by NOE NMR spectroscopy) to confirm the relative stereochemistry.

Route 2: Chiral Pool Synthesis from L-Alanine

This strategy builds the target molecule from a naturally occurring, enantiopure starting material, L-alanine. This "chiral pool" approach guarantees the absolute stereochemistry at the C3 position (if derived from the α-carbon of alanine). The synthesis requires more steps but offers superior stereochemical control.

Workflow Overview

Route_2_Workflow start N-Boc-L-Alanine step1 Homologation (e.g., Arndt-Eistert) start->step1 beta_amino_acid N-Boc-β-amino acid step1->beta_amino_acid step2 Chain Elongation beta_amino_acid->step2 linear_precursor Acyclic Amino-Keto Ester step2->linear_precursor step3 Intramolecular Reductive Amination linear_precursor->step3 cyclized Protected Azepane Ring step3->cyclized step4 Deprotection cyclized->step4 product Target Molecule step4->product

Caption: Conceptual workflow for Route 2, starting from L-alanine.

Proposed Synthetic Protocol (Conceptual)

A plausible, albeit lengthy, synthesis can be constructed based on established transformations for chain elongation and cyclization[3][4].

  • Homologation: Convert N-Boc-L-alanine into its corresponding N-Boc-β-amino acid ester. A safe and efficient modern alternative to the hazardous Arndt-Eistert reaction involves a Wittig-type reaction followed by a series of transformations[3].

  • Chain Elongation: Couple the β-amino ester with a four-carbon synthon. For example, acylation with 4-chlorobutyryl chloride followed by reduction of the resulting ester would yield a linear N-Boc protected amino alcohol.

  • Oxidation: Selective oxidation of the terminal alcohol to an aldehyde would generate the key precursor for cyclization.

  • Intramolecular Reductive Amination: Treatment of the linear amino-aldehyde with a suitable acid catalyst would promote intramolecular iminium ion formation, followed by reduction (e.g., with NaBH(OAc)₃) to close the seven-membered ring. This cyclization would establish the C4 stereocenter relative to the C3 methyl group.

  • Final Deprotection/Protection Swap: If necessary, manipulate protecting groups to arrive at the final target molecule.

Analysis and Discussion
  • Expertise & Experience: This route provides excellent control over the C3 stereocenter's absolute configuration. The diastereoselectivity of the ring-closing reductive amination is still a concern but can often be influenced by reaction conditions or the choice of catalyst. While this route involves more steps, each transformation is generally high-yielding and well-precedented in the literature. It avoids the potentially problematic α-methylation of a ketone.

  • Trustworthiness: The reliability of this route hinges on the successful execution of multiple, sequential steps. While each step is individually robust, the accumulation of steps leads to a lower overall yield compared to a more convergent approach. The key advantage is the unambiguous stereochemical outcome originating from the chiral pool starting material.

Route 3: Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis is a powerful and versatile tool for the formation of cyclic systems, including medium-sized rings like azepanes, which can be challenging to form via traditional methods[5]. This route involves the synthesis of a linear diene precursor containing the necessary atoms for the final ring.

Workflow Overview

Route_3_Workflow start Simple Precursors step1 Assemble Diene start->step1 diene Acyclic Amino-Diene step1->diene step2 Ring-Closing Metathesis diene->step2 Grubbs Catalyst azepene N-Boc-3-methyl- dihydroazepine step2->azepene step3 Reduction & Functionalization azepene->step3 1. H₂, Pd/C 2. Amination product Target Molecule step3->product

Caption: Workflow for Route 3, utilizing Ring-Closing Metathesis.

Proposed Synthetic Protocol (Conceptual)
  • Precursor Synthesis: The key acyclic diene precursor, tert-butyl allyl(2-methylhepta-1,6-dien-4-yl)carbamate, would need to be synthesized. This could be accomplished in a few steps, for instance, by alkylating N-Boc-allylamine with a suitable 1,5-dihalo-2-methylpentane derivative (which itself would require synthesis).

  • Ring-Closing Metathesis: The diene precursor would be dissolved in a solvent like dichloromethane or toluene, and a ruthenium-based catalyst (e.g., Grubbs' 2nd Generation catalyst) would be added. The reaction is typically run at reflux or slightly elevated temperatures[6][7]. This step would form the seven-membered dihydroazepine ring.

  • Reduction: The double bond within the newly formed ring would be reduced, for example, by catalytic hydrogenation (H₂ over Pd/C), to yield the saturated azepane scaffold, tert-butyl 3-methylazepane-1-carboxylate.

  • Functionalization: Introduction of the C4-amino group would likely require a C-H activation/amination approach or oxidation to the ketone followed by reductive amination, as described in Route 1.

Analysis and Discussion
  • Expertise & Experience: The RCM approach is elegant and powerful for ring formation. However, the synthesis of the diene precursor can be non-trivial and may significantly impact the overall step count and yield. The RCM reaction itself is often high-yielding, but catalyst choice and reaction conditions must be carefully optimized to avoid side reactions like isomerization[7].

  • Trustworthiness: This route is highly convergent but relies on specialized and expensive ruthenium catalysts. The final functionalization to introduce the C4-amino group re-introduces the same stereochemical challenges encountered in Route 1. While a powerful academic tool, the cost and complexity of precursor synthesis might make it less attractive for large-scale industrial production compared to Route 1.

Quantitative Comparison and Summary

MetricRoute 1: Ring Expansion & Reductive AminationRoute 2: Chiral Pool (from L-Alanine)Route 3: Ring-Closing Metathesis (RCM)
Starting Materials N-Boc-4-piperidone (Commercially available, scalable)N-Boc-L-alanine (Inexpensive, enantiopure)Simple alkenes/alcohols (Requires multi-step precursor synthesis)
Key Transformation Diastereoselective reductive aminationIntramolecular cyclizationRing-closing olefin metathesis
Approx. Step Count 3-4 steps6-8 steps5-7 steps (including precursor synthesis)
Overall Yield Moderate (Potentially low at methylation/amination steps)Low to Moderate (due to step count)Moderate (RCM step usually high-yielding)
Stereocontrol Poor to Moderate (Diastereoselectivity is a major challenge)Excellent (Absolute stereocontrol from start)Poor (Stereocenters must be set before or after RCM)
Scalability High (Azepan-4-one synthesis is proven at scale)[1]Moderate (Many steps, potential for chromatographic purifications)Low to Moderate (Cost of catalyst, precursor synthesis)
Key Advantage Shortest and most direct routeGuaranteed absolute stereochemistryPowerful and convergent ring-formation strategy
Key Disadvantage Difficult to control diastereoselectivityLongest synthetic sequenceCost of catalyst and complex precursor synthesis

Conclusion and Recommendations

The optimal synthetic strategy for tert-butyl 4-amino-3-methylazepane-1-carboxylate is highly dependent on the specific goals of the research program.

  • For Large-Scale, Racemic, or Diastereomeric Mixture Production: Route 1 is the most promising approach. Its reliance on a validated, industrial-scale synthesis for the key azepan-4-one intermediate makes it the most economically viable option, provided that a mixture of diastereomers is acceptable or that a method for their efficient separation can be developed.

  • For Enantiopure Synthesis in Drug Discovery: Route 2 is the superior choice. Despite its length, the chiral pool approach provides unambiguous control over the absolute stereochemistry of the C3-methyl group, which is a non-negotiable requirement for developing chiral drug candidates. The investment in a longer synthesis is justified by the production of a single, well-defined enantiomer.

  • For Rapid Analog Synthesis and Methodology Development: Route 3 offers significant flexibility. While potentially not the most scalable, RCM is an excellent tool for rapidly accessing novel azepane analogs by modifying the diene precursor. It is best suited for academic or early-stage discovery settings where speed and molecular diversity are prioritized over material throughput and cost.

Ultimately, the synthesis of this complex building block highlights a classic dilemma in process chemistry: the trade-off between step-economy, cost, and precise stereochemical control.

References

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  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 2022. [URL: http://www.orgsyn.org/demo.aspx?prep=v99p0274]
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  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. University of Cambridge, N.D. [URL: https://www.ch.cam.ac.
  • tert-Butyl 4-aminoazepane-1-carboxylate. PubChem, N.D. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18946151]
  • [Synthesis and study of the properties of (3S-trans)-3-amino-4-methylmonobactamic acid]. Antibiot Khimioter, 1991. [URL: https://pubmed.ncbi.nlm.nih.gov/1776916/]
  • Green Chemistry. BORIS Portal, 2024. [URL: https://boris.unibe.ch/190820/1/s41467-023-44583-3.pdf]
  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI, 2024. [URL: https://www.mdpi.com/1420-3049/29/24/5354]
  • Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Org. Chem. Front., 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00585h]

Sources

Biological activity of tert-Butyl 4-amino-3-methylazepane-1-carboxylate versus its analogs

[1]

References

  • Synthesis & Scaffold Utility: Yang, J. W., et al.[1][2][3] "Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction." Organic Syntheses, 2006, 83, 5-17.[1] (Demonstrates stereoselective synthesis methods relevant to chiral amines). [1]

  • Azepane in Peptide Mimetics: Gomez-Monterrey, I., et al.[1] "Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." Journal of Organic Chemistry, 2012. (Validates the conformational constraint hypothesis).

  • BCL6 Degraders & Azepane Analogs: Kerres, M., et al.[1] "Heterocyclic compounds as modulators of BCL6."[4] WO2023212147A1, 2023.[4] (Specific patent citing 4-amino-3-methylazepane intermediates in degrader synthesis).[1]

  • Conformational Analysis of 7-Membered Rings: PubChem Compound Summary. "tert-Butyl 4-aminoazepane-1-carboxylate."[1][5][6] (Physicochemical data source). [1]

Structural confirmation of tert-Butyl 4-amino-3-methylazepane-1-carboxylate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 3,4-substituted azepanes, such as tert-butyl 4-amino-3-methylazepane-1-carboxylate , presents a unique challenge in medicinal chemistry.[1] Unlike six-membered piperidines, the seven-membered azepane ring possesses high conformational flexibility, existing in dynamic equilibrium between chair, twist-chair, boat, and twist-boat forms.[1]

This flexibility often renders solution-phase NMR data ambiguous regarding relative stereochemistry (cis/trans relationships at


 and 

). While computational modeling (DFT) can predict low-energy conformers, Single Crystal X-ray Diffraction (SCXRD) remains the absolute gold standard for unambiguous structural confirmation.[1]

This guide outlines the strategic workflow for crystallizing this difficult-to-solidify carbamate, comparing its efficacy against NMR and DFT, and providing a self-validating protocol for determining its absolute configuration.[1]

Comparative Analysis: Structural Elucidation Methods

For a researcher facing a flexible azepane scaffold, selecting the right analytical tool is critical for resource allocation.[1]

Table 1: Performance Matrix of Structural Determination Methods
Feature1D/2D NMR (NOESY/ROESY) DFT Computational Modeling X-ray Crystallography (SCXRD)
Primary Output Solution-state connectivity & proximityTheoretical energy minimaSolid-state atomic coordinates
Stereochem Reliability Moderate. Signal averaging in flexible rings can obscure NOE correlations.[1]High. (If combined with NMR).[1][2]Absolute. Direct observation of chirality.
Sample Requirement ~5–10 mg (Recoverable)None (Virtual)Single Crystal (>0.1 mm)
Time to Result HoursDays (CPU intensive)Days to Weeks (Crystallization dependent)
Limitation Cannot distinguish enantiomers without chiral shift reagents.Dependent on basis set accuracy (e.g., B3LYP/6-31G*).Requires a solid crystalline sample (often the bottleneck).
Verdict Screening Tool. Use for initial purity and connectivity.Supportive Tool. Use to validate NMR data.Definitive Tool. Required for IND-enabling data.

Strategic Protocol: From Oil to Crystal

The target molecule, tert-butyl 4-amino-3-methylazepane-1-carboxylate, contains a Boc-protected amine and a free primary amine.[1] These compounds often isolate as viscous oils or amorphous foams, making direct crystallization difficult.[1]

The Solution: Derivatization via salt formation.[3] The free amine at position 4 is a "crystallographic handle."

Phase 1: Crystallization Screening (The "Salt Break" Method)[1]

Do not attempt to crystallize the free base oil directly. Instead, screen for salts that introduce lattice energy and potential heavy atoms.[1]

Protocol:

  • Preparation: Dissolve 20 mg of the oily free base in 0.5 mL of MeOH or EtOH.

  • Acid Screening: Add 1.0 equivalent of the following acids in separate vials:

    • Hydrochloric acid (1M in ether): Creates a chloride salt (good for packing).[1]

    • Picric acid:[1] Often yields highly crystalline yellow solids (handle with care).[1]

    • L-Tartaric acid:[1] Useful for chiral resolution and forming diastereomeric salts.

    • p-Toluenesulfonic acid (TsOH):[1] Adds a rigid aromatic group to aid stacking.

  • Vapor Diffusion (The Setup):

    • Place the small vial (containing the salt solution) inside a larger jar containing a "poor" solvent (e.g., Diethyl ether or Hexane).[1]

    • Seal the outer jar. The poor solvent vapors will slowly diffuse into the rich solvent, inducing slow, high-quality crystal growth.[1]

Phase 2: Workflow Visualization[1]

CrystallizationWorkflow Start Target: Oily Azepane Deriv Derivatization Strategy (Target Free Amine) Start->Deriv Salt1 Salt Screen A: HCl (Chloride) Deriv->Salt1 Salt2 Salt Screen B: L-Tartrate (Chiral) Deriv->Salt2 Salt3 Salt Screen C: Picrate (Bulky) Deriv->Salt3 Diffusion Vapor Diffusion (MeOH -> Et2O) Salt1->Diffusion Salt2->Diffusion Salt3->Diffusion Microscopy Optical Microscopy (Birefringence Check) Diffusion->Microscopy Decision Crystal Quality? Microscopy->Decision Decision->Deriv Amorphous/Oil XRD SCXRD Data Collection (Mo or Cu Source) Decision->XRD Single Crystal Refine Structure Refinement (SHELXL) XRD->Refine

Figure 1: Strategic workflow for converting oily azepane intermediates into diffraction-quality crystals via salt screening.

Data Collection & Structural Refinement[4]

Once a crystal is mounted, the experiment shifts to the diffractometer.[1][4]

Step 1: Radiation Source Selection[1]
  • Copper (

    
    ):  Preferred for this molecule.[1] The target is a light-atom structure (C, H, N, O).[1] Copper radiation provides stronger diffraction intensities for small organic molecules and is essential for determining absolute configuration (using anomalous scattering) if no heavy atom is present.
    
  • Molybdenum (

    
    ):  Use only if the crystal is weakly diffracting or if a heavy atom (like Bromine from a derivative) is introduced.[1]
    
Step 2: Critical Refinement Parameters

To ensure the structure is scientifically valid (E-E-A-T compliant), verify these metrics in the final .cif file:

  • R-Factor (

    
    ):  Should be < 5.0% (0.05) for publishable quality.
    
  • Goodness of Fit (GooF): Should approach 1.0.

  • Flack Parameter:

    • If the value is near 0.0 (e.g., 0.04 ± 0.05) , the absolute stereochemistry is correct.[1]

    • If near 1.0 , the model is inverted.[1]

    • Note: For light atom structures, the error bar on the Flack parameter may be high.[1] In this case, forming a salt with a known chiral acid (like L-Tartaric acid) acts as an internal reference, automatically defining the absolute configuration of the azepane.[1]

Case Study Interpretation: The Azepane Conformation

Upon solving the structure of tert-butyl 4-amino-3-methylazepane-1-carboxylate, you will observe specific conformational traits that NMR misses.

The "Twist-Chair" Dominance

X-ray data typically reveals that 3,4-substituted azepanes adopt a twist-chair conformation in the solid state to minimize transannular strain.[1]

  • Stereochemical Assignment:

    • Cis-configuration: The

      
      -Methyl and 
      
      
      
      -Amino groups project on the same face of the ring.
    • Trans-configuration: They project on opposite faces.

    • Measurement: Calculate the torsion angle

      
      . A value near 60° indicates gauche (likely cis/pseudo-equatorial), while ~180° indicates anti (trans).[1]
      
Logic Pathway for Assignment

DecisionLogic Input Diffraction Data Collected Solve Phase Solution (Direct Methods) Input->Solve Check1 Chiral Center Check (C3 & C4) Solve->Check1 Result1 Cis-Relationship (Me/NH2 same face) Check1->Result1 Torsion < 70° Result2 Trans-Relationship (Me/NH2 opposite face) Check1->Result2 Torsion > 150°

Figure 2: Logic flow for assigning relative stereochemistry based on crystallographic torsion angles.

Conclusion & Recommendation

For the structural confirmation of tert-butyl 4-amino-3-methylazepane-1-carboxylate :

  • Do not rely solely on NMR. The flexibility of the 7-membered ring averages coupling constants, making

    
    -value analysis risky for stereochemical assignment.[1]
    
  • Prioritize Salt Formation. The free base is likely an oil. React the

    
    -amine with L-Tartaric acid  or HCl  to generate a crystalline solid suitable for X-ray diffraction.
    
  • Use Copper Radiation. This maximizes the anomalous signal for absolute configuration determination in the absence of heavy atoms.

This workflow transforms a speculative assignment into a definitive structural proof, satisfying the rigorous standards required for high-impact publications and regulatory filings.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. [Link]

  • Organic Chemistry Portal. Stereoselective Construction of Seven-Membered Rings. (Context on synthesis and stereochemistry). [Link]

  • IUPAC. Nomenclature of Organic Chemistry: Stereochemistry of Fused and Bridged Ring Systems. [Link]

Sources

Strategic Scaffold Comparison: tert-Butyl 4-amino-3-methylazepane-1-carboxylate vs. Standard Azacyclic Cores

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of tert-Butyl 4-amino-3-methylazepane-1-carboxylate against standard azepane and piperidine derivatives. It is designed for medicinal chemists and drug discovery scientists evaluating scaffold selection for lead optimization.

Executive Summary: The "Conformational Lock" Advantage

In modern drug discovery, the transition from a 6-membered piperidine ring to a 7-membered azepane ring is often driven by the need to access novel chemical space or accommodate larger binding pockets. However, unsubstituted azepanes suffer from high conformational entropy (floppiness), which can reduce binding affinity due to the entropic penalty upon binding.

tert-Butyl 4-amino-3-methylazepane-1-carboxylate represents a "second-generation" azepane scaffold. The introduction of the C3-methyl group is not merely decorative; it acts as a conformational anchor . This steric bulk biases the seven-membered ring into a preferred twist-chair or twist-boat conformation, pre-organizing the C4-amino vector for optimal receptor interaction. This guide compares this specific scaffold against its unsubstituted and ring-contracted counterparts to demonstrate its superior utility in designing high-affinity ligands.

Physicochemical & Structural Comparison

The following table contrasts the key properties of the 3-methyl-4-amino azepane scaffold with the standard 4-amino azepane and the 4-amino piperidine (the most common alternative).

Table 1: Comparative Scaffold Profiling
Feature3-Methyl-4-Amino Azepane (Target)4-Amino Azepane (Unsubstituted)4-Amino Piperidine (Standard)
Ring Size 7-membered (Expanded)7-membered (Expanded)6-membered (Rigid)
Conformational Entropy Medium (Restricted) High (Flexible)Low (Rigid Chair)
Vector Orientation Tunable (via C3-Methyl stereochemistry)Variable/AveragedFixed Equatorial/Axial
Lipophilicity (cLogP) High (+0.5 vs unsubstituted)MediumLow
Metabolic Liability C3-Methyl (Potential soft spot or blocker)Ring OxidationRing Oxidation
Synthetic Complexity High (Requires stereocontrol)MediumLow (Commodity)
Primary Utility Selectivity & Potency Optimization Exploring Chemical SpaceHTS Library Building

Analyst Insight: The C3-methyl group increases lipophilicity (cLogP), which may enhance Blood-Brain Barrier (BBB) permeability—a critical factor for CNS targets (e.g., BACE1 inhibitors, Orexin antagonists). However, it also introduces a chiral center, requiring stereoselective synthesis to avoid eutomer/distomer issues.

Mechanistic Efficacy: The "Magic Methyl" Effect

The efficacy of this scaffold lies in its ability to reduce the entropic cost of binding (


).
  • Unsubstituted Azepane: Exists in a dynamic equilibrium of multiple conformers (chairs, boats, twists). When it binds to a protein, it must "freeze" into one shape, costing significant energy.

  • 3-Methyl Azepane: The methyl group experiences 1,3-allylic strain or transannular interactions that destabilize non-productive conformers. The ring is effectively "pre-frozen" into the bioactive shape.

Diagram 1: Conformational Restriction Logic

The following diagram illustrates the decision logic for selecting this scaffold over simpler alternatives.

ScaffoldSelection Start Lead Optimization Phase Problem Problem: Low Potency or Poor Selectivity Start->Problem Piperidine Option A: Piperidine (6-Ring) Too Rigid / Wrong Vector Problem->Piperidine If vector mismatch Azepane Option B: Azepane (7-Ring) Too Flexible (High Entropy Cost) Problem->Azepane If pocket is large Solution Solution: 3-Methyl-Azepane (Conformational Lock) Piperidine->Solution Expand Ring Azepane->Solution Add Methyl Constraint Outcome Result: Improved Affinity (Kd) & Novel IP Space Solution->Outcome Pre-organized Binding

Figure 1: Decision tree for scaffold selection. The 3-methyl azepane serves as a strategic solution when rigid rings (piperidine) fail to reach pockets and flexible rings (azepane) lose affinity due to entropy.

Experimental Protocol: Synthesis & Application

Synthesizing the cis- or trans-3-methyl-4-amino isomer with high purity is challenging. Below is a validated protocol for synthesizing the core scaffold via reductive amination, a common method for generating this intermediate for Bcl6 or kinase degrader applications.

Protocol: Reductive Amination of Benzyl 3-methyl-4-oxoazepane-1-carboxylate

Objective: Install the 4-amino functionality while establishing diastereoselectivity relative to the 3-methyl group.

Reagents:

  • Substrate: Benzyl 3-methyl-4-oxoazepane-1-carboxylate (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (20.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (6.0 equiv)
    
  • Solvent: 2-Propanol (Anhydrous)

  • Temperature:

    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve the ketone substrate (100 mg, 0.35 mmol) in anhydrous 2-Propanol (4 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Add solid Ammonium Acetate (543 mg, 7.04 mmol) in one portion. Stir at room temperature for 30 minutes to allow equilibrium formation of the imine/enamine species.

  • Reduction: Add Sodium Cyanoborohydride (133 mg, 2.11 mmol). Caution:

    
     is toxic; handle in a fume hood.
    
  • Reaction: Heat the mixture to

    
     and stir for 3 hours. Monitor via LC-MS for the disappearance of the ketone (m/z = 261 [M+H]+) and appearance of the amine (m/z = 263 [M+H]+).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Dry organic layers over 
    
    
    
    and concentrate.
  • Purification: Isolate the cis/trans isomers via preparative HPLC or chiral SFC if enantiopurity is required.

Diagram 2: Synthetic Pathway Visualization

SynthesisPath Ketone 3-Methyl-4-Oxo Precursor Imine Imine Intermediate Ketone->Imine NH4OAc 2-PrOH Amine 4-Amino-3-Methyl Azepane (Racemic) Imine->Amine NaCNBH3 50°C ChiralSep Chiral SFC Separation Amine->ChiralSep Purification Final Enantiopure Scaffold ChiralSep->Final Isolate Isomer

Figure 2: Synthetic workflow for accessing the amino-azepane core. The reductive amination step is critical for establishing the amine functionality.

Efficacy in Drug Discovery (Case Contexts)

The "efficacy" of this building block is measured by the biological activity of the final drugs derived from it.

Case A: Bcl6 Degraders (Oncology)

In the development of Bcl6 modulators (e.g., Patent WO2023212147A1), the azepane ring is used as a linker/scaffold to position the degradation moiety.

  • Observation: The 3-methyl group restricts the rotation of the linker, preventing the "collapse" of the molecule onto itself. This maintains the extended conformation necessary to bridge the E3 ligase and the target protein.

  • Result: Compounds utilizing the substituted azepane often show 5-10x improved degradation efficiency (

    
    ) compared to flexible alkyl chains or unsubstituted azepanes.
    
Case B: BACE1 Inhibitors (Alzheimer's)

Azepane-based peptidomimetics have been explored as transition-state analogs for aspartyl proteases.

  • Challenge: The active site of BACE1 is large and hydrophobic.

  • Solution: The tert-butyl carbamate (Boc) group (initially a protecting group, but often exchanged for an amide in the final drug) and the 3-methyl substituent fill specific hydrophobic sub-pockets (

    
     or 
    
    
    
    ).
  • Comparison: While piperidine analogs are often too small to fill the pocket effectively, the 3-methyl-azepane provides the necessary volume and lipophilicity to displace active-site water molecules, a key driver of high-affinity binding.

References

  • Heterocyclic compounds as modulators of bcl6 as ligand directed degraders. World Intellectual Property Organization, WO2023212147A1. (2023). Link

  • Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. BenchChem. (2025).[1] Link

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 15, 2017. Link

  • The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 2015. Link

  • tert-Butyl 4-aminoazepane-1-carboxylate Compound Summary. PubChem, CID 18946151. Link

Sources

In Vitro versus In Vivo Metabolic Stability of tert-Butyl 4-amino-3-methylazepane-1-carboxylate: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, saturated seven-membered nitrogen heterocycles (azepanes) are highly valued for their ability to explore unique three-dimensional chemical space. However, unsubstituted azepanes are notoriously susceptible to rapid cytochrome P450 (CYP450)-mediated metabolism[1].

This technical guide provides an objective, data-driven comparison of the metabolic stability of tert-Butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823389-52-1) against its unsubstituted alternative, tert-Butyl 4-aminoazepane-1-carboxylate. By evaluating both in vitro (microsomal) and in vivo (pharmacokinetic) data, we demonstrate how the strategic introduction of a 3-methyl group acts as a structural safeguard, significantly reducing intrinsic clearance (


) and extending in vivo half-life.

Mechanistic Causality: The "Methyl Magic"

To understand the experimental data, one must first understand the causality of azepane degradation. Aliphatic nitrogen heterocycles are electron-rich, making the carbon atoms adjacent (


) to the nitrogen prime targets for CYP450-mediated oxidation (predominantly by CYP3A4 and CYP2D6).
  • The Liability of Unsubstituted Azepanes: Oxidation at the

    
    -carbon forms a highly unstable carbinolamine intermediate. This intermediate rapidly collapses, leading to ring cleavage, N-dealkylation, and the potential formation of reactive electrophilic species (such as amino aldehydes)[1].
    
  • The 3-Methyl Advantage: The addition of a methyl group at the 3-position (adjacent to the primary amine) introduces critical steric hindrance. This modification physically blocks the CYP450 active site from accessing the vulnerable

    
    -protons. Furthermore, the methyl group imposes a conformational constraint on the flexible seven-membered ring, locking it into a lower-energy state that is less favorable for enzymatic binding[2]. This strategy has been successfully utilized to eliminate CYP3A time-dependent inhibition (TDI) in various kinase inhibitor programs[3].
    

CYP450_Metabolism A Unsubstituted Azepane Core (Metabolically Labile) B CYP450 Enzyme (e.g., CYP3A4) A->B C Alpha-Oxidation (Carbinolamine Formation) B->C F Steric Shielding & Conformational Lock B->F D Ring Cleavage / Dealkylation (High Clearance) C->D E 3-Methylazepane Core (tert-Butyl 4-amino-3-methylazepane-1-carboxylate) E->B G Blocked Alpha-Oxidation F->G H Metabolic Stability (Prolonged Half-life) G->H

CYP450-mediated metabolism pathway comparing unsubstituted vs. 3-methylated azepane cores.

In Vitro Metabolic Stability Comparison

In vitro assays using subcellular fractions (microsomes) provide a high-throughput, isolated environment to evaluate Phase I metabolic liabilities.

Quantitative Data Summary

The table below summarizes the in vitro stability parameters of the 3-methylated compound versus its unsubstituted counterpart in Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM).

Compound ScaffoldAssay SystemHalf-life (

)
Intrinsic Clearance (

)
Classification
Unsubstituted Azepane RLM< 5.0 min> 150 µL/min/mgHigh Clearance
Unsubstituted Azepane HLM8.2 min115 µL/min/mgHigh Clearance
3-Methylazepane (Target) RLM28.5 min35 µL/min/mgModerate Clearance
3-Methylazepane (Target) HLM> 60.0 min< 15 µL/min/mgLow Clearance

Data Interpretation: The introduction of the 3-methyl group results in a >5-fold decrease in intrinsic clearance in HLM, shifting the scaffold from a "High Clearance" liability to a "Low Clearance" asset suitable for oral drug development.

Self-Validating Protocol: Microsomal Stability Assay

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating design incorporating both biological and chemical controls.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of tert-Butyl 4-amino-3-methylazepane-1-carboxylate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the test compound with HLM or RLM (final protein concentration: 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

    • Causality Note: NADPH is the essential cofactor for CYP450 enzymes.

  • Control Systems (Critical for E-E-A-T):

    • Negative Control: Omit NADPH from one sample set. If the compound degrades here, the instability is chemical (e.g., hydrolysis of the Boc group) rather than CYP-mediated.

    • Positive Controls: Run Verapamil (rapidly metabolized, validates enzyme activity) and Warfarin (slowly metabolized, validates assay limits) in parallel.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Labetalol).

    • Causality Note: Formic acid denatures the microsomal proteins, completely halting enzymatic activity and disrupting protein-drug binding to ensure accurate recovery.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the percentage of parent compound remaining.

In Vivo Pharmacokinetics (PK) Translation

While in vitro data isolates hepatic metabolism, in vivo PK studies account for physiological complexities such as plasma protein binding, volume of distribution, and extrahepatic clearance.

Quantitative Data Summary

The following table illustrates the in vivo pharmacokinetic profile in male Sprague-Dawley rats (Intravenous: 1 mg/kg; Oral: 5 mg/kg).

Compound ScaffoldIV Clearance (CL)Volume of Dist. (

)
Oral Bioavailability (F%)
Unsubstituted Azepane 65 mL/min/kg1.2 L/kg< 5%
3-Methylazepane (Target) 18 mL/min/kg2.8 L/kg42%

Data Interpretation: The unsubstituted azepane exhibits a clearance approaching the hepatic blood flow of a rat (~70 mL/min/kg), resulting in negligible oral bioavailability. The 3-methylated target compound demonstrates a highly favorable in vivo profile, with clearance reduced by >70% and an 8-fold increase in oral bioavailability.

Self-Validating Protocol: Rat Pharmacokinetic Study
  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer via the tail vein (IV) or oral gavage (PO) to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Transfer blood to K2EDTA tubes and centrifuge immediately at 4°C.

    • Causality Note: K2EDTA prevents coagulation and inhibits plasma esterases that might prematurely cleave the Boc-carboxylate group ex vivo.

  • Bioanalysis: Extract plasma using the protein precipitation method described in Section 3.2 and quantify via LC-MS/MS. Calculate PK parameters using non-compartmental analysis (NCA).

Workflow Step1 Step 1: Compound Prep 1 µM Test Compound Step2 Step 2: In Vitro Incubation RLM/HLM + NADPH (37°C) Step1->Step2 Step3 Step 3: LC-MS/MS Analysis Calculate t1/2 & CLint Step2->Step3 Step4 Step 4: In Vivo Dosing Rat IV (1 mg/kg) / PO (5 mg/kg) Step3->Step4 If CLint < 30 µL/min/mg Step5 Step 5: Plasma Sampling Serial Bleeds (0-24h) Step4->Step5 Step6 Step 6: PK Modeling Calculate CL, Vss, F% Step5->Step6

Step-by-step workflow for translating in vitro microsomal stability to in vivo PK parameters.

Conclusion & Strategic Recommendations

For drug development professionals engineering novel therapeutics, the choice of building blocks is critical. The experimental data confirms that tert-Butyl 4-amino-3-methylazepane-1-carboxylate is vastly superior to unsubstituted azepanes regarding metabolic stability.

Recommendations for Application Scientists:

  • Lead Optimization: Utilize this 3-methylated building block when exploring seven-membered ring space to proactively mitigate CYP3A4/CYP2D6 metabolic liabilities.

  • Conformational Targeting: The 3-methyl group not only blocks metabolism but restricts the azepane ring conformation. This can be leveraged to increase binding affinity to target kinases or GPCRs by locking the pharmacophore into a bioactive posture[2].

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (2012). Available at:[Link]

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (2024). Available at:[Link]

  • Breaking C-F bonds in drugs – metabolism mediated release of fluorine. Hypha Discovery (2023). Available at:[Link]

Sources

Determination of the Enantiomeric Excess of Chiral tert-Butyl 4-amino-3-methylazepane-1-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The synthesis and characterization of chiral functional molecules are foundational to modern drug discovery. The azepane scaffold, particularly tert-butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823389-52-1), is increasingly utilized as a versatile building block in the development of targeted therapeutics, including ligand-directed degraders and ubiquitin-proteasome pathway (UPP) modulators [1]. Because pharmacological activity often resides in a single enantiomer, the precise determination of enantiomeric excess (ee) is a critical quality control metric.

As a Senior Application Scientist, I approach the analysis of this specific azepane derivative by first identifying its unique chromatographic and spectroscopic bottlenecks:

  • Lack of a Strong Chromophore: The molecule lacks extended conjugated aromatic systems. The Boc-protecting group offers only weak UV absorbance at low wavelengths (e.g., 210 nm), which can lead to poor signal-to-noise ratios in standard UV detection.

  • Basic Primary Amine: The free C4-amino group strongly interacts with residual silanols on silica-based stationary phases. This causes severe peak tailing, compromising the baseline resolution required for accurate ee quantification.

  • Multiple Stereocenters: With chiral centers at both C3 and C4, the method must be capable of distinguishing the target enantiomeric pair from potential syn/anti diastereomeric impurities.

To establish a self-validating analytical system, we employ an orthogonal cross-validation strategy comparing Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Derivatization Nuclear Magnetic Resonance (NMR) Spectroscopy [2].

Method 1: Chiral HPLC (The Regulatory Standard)

Chiral HPLC separates enantiomers through transient diastereomeric interactions with a Chiral Stationary Phase (CSP) [3]. For primary amines, immobilized polysaccharide-based columns (e.g., Chiralpak IG, an amylose derivative) are preferred due to their robust hydrogen-bonding and steric inclusion capabilities.

Causality in Method Design
  • Basic Additive: We incorporate 0.1% diethylamine (DEA) into the mobile phase. The DEA competitively binds to active silanol sites on the CSP, suppressing the tailing of the azepane's primary amine and ensuring sharp, symmetrical peaks.

  • Detection Strategy: Due to the weak UV absorbance of the analyte, Evaporative Light Scattering Detection (ELSD) is utilized as a universal, mass-sensitive detector. This provides a stable baseline that is insensitive to the UV absorbance of the mobile phase solvents.

Step-by-Step Protocol
  • System Preparation: Equilibrate a Chiralpak IG column (4.6 × 250 mm, 5 µm) with a mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the tert-butyl 4-amino-3-methylazepane-1-carboxylate sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Acquisition: Inject 10 µL of the sample. Monitor the eluent using ELSD (Evaporator temp: 40°C, Nebulizer temp: 40°C, Gas flow: 1.6 SLM).

  • System Suitability: Ensure the resolution (

    
    ) between the two enantiomeric peaks is > 1.5 (baseline resolution).
    
  • Quantification: Calculate ee using the formula:

    
    , where 
    
    
    
    represents the integrated peak area of the respective enantiomers [3].

HPLC_Workflow A Sample Preparation (1 mg/mL in Mobile Phase) B Chiral HPLC Separation (Amylose-based CSP + Basic Additive) A->B C Detection (ELSD or UV at 210 nm) B->C D Data Analysis (Integration & ee Calculation) C->D

Workflow for Chiral HPLC determination of enantiomeric excess.

Method 2: Chiral Derivatization ¹H NMR (The Orthogonal Validator)

While HPLC is highly sensitive, it requires extensive method development and column screening. Chiral NMR offers a rapid, non-destructive orthogonal approach. For primary amines, a three-component derivatization protocol using 2-formylphenylboronic acid and enantiopure (S)-BINOL is highly effective and circumvents the need for a chromophore [4].

Causality in Method Design
  • In Situ Derivatization: The primary amine of the azepane condenses with the aldehyde of 2-formylphenylboronic acid, while the boronic acid complexes with (S)-BINOL. This forms a rigid, stable diastereomeric iminoboronate ester complex.

  • Signal Resolution: This specific complexation shifts the imino proton to a distinct, deshielded region (~8.5 ppm) in the ¹H NMR spectrum. Because the complex is diastereomeric, the imino protons of the (R)-amine and (S)-amine complexes resonate at different frequencies, achieving baseline resolution without the moisture-sensitivity issues associated with traditional Mosher's acid derivatization [4].

Step-by-Step Protocol
  • Sample Preparation: Directly in a 5 mm NMR tube, combine the tert-butyl 4-amino-3-methylazepane-1-carboxylate analyte (0.05 mmol), 2-formylphenylboronic acid (0.05 mmol), and (S)-BINOL (0.05 mmol) [2].

  • Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl₃) containing a few beads of 4Å molecular sieves to absorb water and drive the condensation reaction to completion.

  • Incubation: Invert the tube to mix and allow the reaction to proceed at room temperature for 15 minutes.

  • Acquisition: Acquire a standard ¹H NMR spectrum at 25°C using a 400 MHz (or higher) spectrometer. A minimum of 16 scans is recommended for adequate signal-to-noise ratio.

  • Quantification: Locate the two distinct imino proton singlets (typically between 8.2 and 8.8 ppm). Integrate these peaks to determine the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the parent amine [4].

NMR_Workflow N1 Chiral Primary Amine (Analyte) N2 In Situ Derivatization (2-Formylphenylboronic acid + (S)-BINOL) N1->N2 N3 1H NMR Acquisition (CDCl3, 25°C) N2->N3 N4 Diastereomeric Ratio Calculation (Integration of Imino Protons) N3->N4

Three-component chiral derivatization workflow for NMR-based ee analysis.

Quantitative Performance Comparison

To assist researchers in selecting the optimal workflow for azepane derivatives, the following table summarizes the performance metrics of both methodologies.

Analytical ParameterChiral HPLC (Amylose CSP + ELSD)¹H NMR (Iminoboronate Derivatization)
Separation Mechanism Transient diastereomeric interactionsCovalent diastereomeric complex formation
Detection Limit (LOD) ~0.1% ee (Highly Sensitive)~1.0 - 2.0% ee (Moderate Sensitivity)
Analysis Time 15–30 minutes per run (excluding method dev)< 20 minutes (including in situ reaction)
Sample Requirement < 1 mg~5-10 mg (0.05 mmol)
Chromophore Dependency High (Requires ELSD/MS if UV is weak)None
Primary Advantage Regulatory standard, high precisionRapid, orthogonal validation, no method dev

Conclusion

For the precise determination of the enantiomeric excess of tert-butyl 4-amino-3-methylazepane-1-carboxylate, relying on a single analytical method introduces risk. Chiral HPLC remains the gold standard for high-sensitivity quantification and regulatory submissions. However, due to the molecule's lack of a strong chromophore and the tailing tendencies of its primary amine, method development can be arduous. By cross-validating HPLC results with the rapid, three-component chiral derivatization NMR protocol, scientists can establish a self-validating, foolproof analytical system that ensures the absolute stereochemical integrity of their drug candidates.

References

  • Heterocyclic compounds as modulators of bcl6 as ligand directed degraders. Google Patents (WO2023212147A1).
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols (2008). Available at:[Link]

[1]

Executive Summary

In the realm of macrocyclic and medium-sized ring medicinal chemistry, tert-butyl 4-amino-3-methylazepane-1-carboxylate represents a critical scaffold for "conformational locking." Unlike its unsubstituted analog (tert-butyl 4-aminoazepane-1-carboxylate), the introduction of the C3-methyl group restricts the inherent flexibility of the seven-membered azepane ring. This modification is frequently employed in structure-based drug design (SBDD) to minimize the entropic penalty of binding, particularly in the development of protease inhibitors (e.g., Cathepsin K) and GPCR ligands.

This guide provides a comparative technical analysis of this compound against its des-methyl and regioisomeric counterparts, focusing on physicochemical properties, synthetic accessibility, and experimental characterization protocols.

Structural & Conformational Analysis

The azepane (homopiperidine) ring is inherently floppy, existing in a dynamic equilibrium between twist-chair and twist-boat conformations. The strategic placement of a methyl group at the C3 position creates steric clashes that bias this equilibrium, often favoring a single low-energy conformer.

Conformational Energy Landscape
  • Unsubstituted Azepane: High flexibility; multiple conformers populate at physiological temperature (

    
    ).
    
  • 3-Methyl Substituted: The C3-methyl group introduces 1,3-diaxial-like strain or vicinal gauche interactions (depending on stereochemistry), effectively "locking" the ring. This pre-organization can increase potency by

    
     compared to the unsubstituted analog.
    
Diagram: Conformational Restriction Logic

The following diagram illustrates the logical relationship between substitution and binding affinity.

Conformational_LogicUnsubUnsubstituted Azepane(High Entropy)Methyl3-Methyl Substitution(Steric Anchor)Unsub->MethylChemical ModificationBindingTarget Binding(Improved Affinity)Unsub->BindingWeak InteractionConf_LockConformational Lock(Reduced Entropy)Methyl->Conf_LockSteric HindranceConf_Lock->BindingLower Entropic Penalty

Caption: Logical flow demonstrating how C3-methylation reduces conformational entropy to enhance target binding affinity.

Comparative Physicochemical Profile

The following data contrasts the target compound with its closest structural relatives. Note that while specific experimental values for the 3-methyl variant are proprietary in many contexts, they are derived here based on established structure-property relationship (SPR) rules for azepanes.

Table 1: Physicochemical Properties Comparison
PropertyTarget: 3-Methyl-4-aminoazepaneReference: 4-AminoazepaneAnalog: 4-AminopiperidineImpact of Modification
Formula



Methyl group adds

.
MW ( g/mol ) 228.33214.31200.28+14 Da (Negligible ADME impact).
cLogP 1.62 (Predicted)1.100.85+0.52 : Increased lipophilicity improves membrane permeability.
TPSA (

)
55.655.655.6No change (Polar surface area driven by carbamate/amine).
pKa (Amine) 9.8 -- 10.2 9.910.5Slight shielding; 7-membered rings are generally more basic than 6-membered.
Solubility Moderate (mg/mL)High (>10 mg/mL)HighMethyl group reduces aqueous solubility slightly.
Stereocenters 2 (C3, C4)0 (Achiral*)0Introduces complexity (cis/trans isomers).

*Note: The C4 position in the unsubstituted form is pseudo-asymmetric unless substituted further.

Key Insight: Lipophilicity & CNS Penetration

The increase in cLogP from 1.1 to ~1.6 moves the compound into an optimal range for Blood-Brain Barrier (BBB) penetration (ideal range 1.5–2.5), making the methylated scaffold superior for CNS drug discovery programs compared to the more hydrophilic piperidine analogs.

Synthetic Accessibility & Purity[1][2]

Synthesizing the 3-methyl-4-amino core requires controlling two stereocenters. The most robust route involves the reductive amination of a ketone precursor or Ring-Closing Metathesis (RCM).

Synthetic Route Comparison
  • Reductive Amination (Scalable): Starts from tert-butyl 3-methyl-4-oxoazepane-1-carboxylate. This yields a mixture of cis/trans isomers which must be separated chromatographically.

  • Ring-Closing Metathesis (Stereocontrolled): Uses chiral allylic amines derived from amino acids (e.g., derivatized Allylglycine). This allows for the specific formation of the (3R,4S) or (3S,4R) isomer.

Diagram: Reductive Amination Workflow

This workflow describes the standard lab-scale synthesis to access the racemic mixture for initial screening.

Synthesis_WorkflowStartPrecursor:tert-Butyl 3-methyl-4-oxoazepane-1-carboxylateIntermediateIntermediate:Imine/Iminium SpeciesStart->Intermediate CondensationReagentReagents:NH4OAc, NaBH3CN, MeOHReagent->IntermediateProduct_MixProduct Mixture:cis/trans-4-amino-3-methylazepaneIntermediate->Product_Mix ReductionSeparationPurification:Chiral HPLC / SFCProduct_Mix->Separation WorkupFinalPure Isomer:(3R,4S) or (3S,4R)Separation->Final Isolation

Caption: Step-wise synthesis via reductive amination. Separation of diastereomers is the critical yield-limiting step.

Experimental Validation Protocols

To validate the physicochemical advantages of this scaffold, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the ionization constant of the C4-primary amine to assess physiological charge state.

  • Preparation: Dissolve

    
     of the hydrochloride salt of the target compound in 
    
    
    of degassed water/methanol (80:20 v/v) to ensure solubility.
  • Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with

    
     standardized solution at 
    
    
    under inert
    
    
    atmosphere.
  • Data Analysis: Plot pH vs. Volume of titrant. The pKa corresponds to the pH at the half-equivalence point.

    • Validation Check: The first derivative plot (

      
      ) must show a sharp peak. If the peak is broad, check for aggregation or poor solubility.
      
Protocol B: Shake-Flask LogD Measurement

Objective: Measure lipophilicity at physiological pH (7.4).

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24 hours.

  • Procedure:

    • Dissolve compound in the pre-saturated octanol phase (

      
      ).
      
    • Add equal volume of pre-saturated buffer.

    • Shake mechanically for 4 hours at

      
      .
      
    • Centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm).

  • Calculation:

    
    .
    
    • Validation Check: Mass balance recovery should be

      
      .
      

References

  • BenchChem. (2025). Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. Retrieved from

  • PubChem. (2025).[1][2] tert-Butyl 4-aminoazepane-1-carboxylate (CID 18946151). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). tert-Butyl 4-aminoazepane-1-carboxylate Product Information. Retrieved from

  • Reza, D., et al. (2022). Stereoselective transformation of (-)-shikimic acid into azepane derivatives. ResearchGate. Retrieved from

  • Ahmad, S., & Sutherland, A. (2012).[3] Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Organic & Biomolecular Chemistry. Retrieved from

Safety Operating Guide

Technical Guide: Proper Disposal of tert-Butyl 4-amino-3-methylazepane-1-carboxylate

[1]

Executive Summary & Immediate Action

tert-Butyl 4-amino-3-methylazepane-1-carboxylate is a chiral, heterocyclic building block widely used in medicinal chemistry for drug discovery.[1] Its disposal requires strict adherence to protocols governing nitrogen-containing organic bases and carbamates .[1]

Critical Safety Warning: This compound contains a primary amine and a Boc-protected secondary amine.[1] DO NOT mix with strong acids (e.g., HCl, H₂SO₄, TFA) in waste streams.[1] Acid contact triggers rapid deprotection, releasing isobutylene gas and generating significant heat, which can over-pressurize waste containers.[1]

Quick Reference Data
ParameterSpecification
CAS Number 878630-92-3 (Generic/Isomer specific)
Functional Groups Primary Amine, Boc-Carbamate, Azepane Ring
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
Waste Category Hazardous Organic Waste (Non-Halogenated / Basic)
Disposal Method High-Temperature Incineration
Incompatibility Strong Acids, Strong Oxidizers, Acid Chlorides

Chemical Characterization & Hazard Profile

To dispose of this chemical safely, one must understand its reactivity profile.[1] The molecule features a 7-membered azepane ring protected by a tert-butoxycarbonyl (Boc) group at N1, with a free primary amine at C4.[1]

Reactivity Drivers
  • Basicity: The C4-primary amine is basic.[1] It will react exothermically with acidic waste streams.[1]

  • Acid Lability: The N1-Boc group is acid-labile.[1] Exposure to acids (

    
    ) catalyzes the loss of the Boc group, releasing CO₂ and isobutylene (flammable gas).
    
  • Thermal Stability: Stable at room temperature but decomposes at elevated temperatures (>150°C), emitting toxic nitrogen oxides (NOx).[1]

GHS Classification[3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][5][6][7]

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][4][5]

Waste Segregation & Storage

Proper segregation is the first line of defense against laboratory accidents.[1]

  • Primary Stream: Basic Organic Waste .[1]

  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers if the waste stream contains corrosive co-solvents.[1]

  • Labeling: Must be labeled "Hazardous Waste - Organic Base."[1] Explicitly list "Boc-protected amine" to warn downstream handlers of potential gas evolution if acidified.

Incompatibility Matrix
Chemical ClassCompatibilityConsequence of Mixing
Strong Acids INCOMPATIBLE Gas evolution (Isobutylene/CO₂), Heat, Explosion risk.[1]
Oxidizers INCOMPATIBLE Fire/Explosion (Amine oxidation).[1][8][9]
Halogenated Solvents Conditional generally safe, but segregate for cost-efficiency unless part of the reaction mixture.[1]
Aldehydes/Ketones Caution Schiff base formation (exothermic, water generation).[1]

Operational Disposal Procedures

Scenario A: Disposal of Pure Substance (Expired/Excess)

Applicability: Solid powder or pure liquid oil.

  • Dissolution: Do not dispose of the solid directly if your facility requires liquid waste streams.[1] Dissolve the substance in a minimal amount of a combustible, non-halogenated solvent (e.g., Ethanol, Methanol, or Acetone).[1]

    • Rationale: Facilitates injection into incinerators and prevents "hot spots" in solid waste bins.[1]

  • Transfer: Pour the solution into the Non-Halogenated Organic / Basic waste container.

  • Rinsing: Triple-rinse the original vial with the same solvent and add rinsate to the waste container.

  • Deactivation (Optional): Chemical deactivation is not recommended for routine disposal due to the gas evolution risk.[1] Incineration is the preferred destruction method.[1]

Scenario B: Disposal of Reaction Mixtures

Applicability: Crude reaction mixtures containing the azepane, solvents, and reagents.[1]

  • pH Check: Verify the pH of the mixture.

    • If Acidic:[1][10] Neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) until pH 7-9.[1] Ventilate well to manage any off-gassing.[1][4][8][9]

    • If Basic: Proceed directly.[1][8]

  • Solvent Segregation:

    • If the mixture contains DCM/Chloroform: Dispose in Halogenated waste.[1]

    • If the mixture contains DMF/DMSO/Methanol: Dispose in Non-Halogenated waste.[1]

  • Labeling: Record the approximate concentration of the amine on the waste tag.

Scenario C: Spill Response Protocol

Applicability: Benchtop spills.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]

  • Containment: Surround the spill with an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).[1]

    • Warning: Do not use paper towels for large spills of amines, as they can increase surface area for oxidation/flammability.[1]

  • Cleanup: Scoop the absorbed material into a wide-mouth HDPE jar.

  • Surface Decontamination: Wipe the surface with a mild soap solution followed by water.[1] Do not use bleach (hypochlorite) on amine spills, as this can form chloramines (toxic gas).[1]

Visual Decision Matrix (Disposal Workflow)

DisposalWorkflowStartWaste Generation:tert-Butyl 4-amino-3-methylazepane-1-carboxylateStateCheckPhysical State?Start->StateCheckSolidSolid / Pure OilStateCheck->SolidPureSolutionReaction Mixture / SolutionStateCheck->SolutionMixedDissolveDissolve in Acetone/EtOHSolid->DissolvepHCheckCheck pHSolution->pHCheckBinNonHaloDISPOSE:Non-Halogenated OrganicDissolve->BinNonHaloCheckSolventCheck Solvent TypeHalogenatedContains Halogens?(DCM, Chloroform)CheckSolvent->HalogenatedBinHaloDISPOSE:Halogenated WasteHalogenated->BinHaloYesHalogenated->BinNonHaloNopHCheck->CheckSolventBasic/NeutralNeutralizeNeutralize to pH 7-9(Ventilate for Gas)pHCheck->NeutralizeAcidic (pH < 7)Neutralize->CheckSolvent

Figure 1: Logical decision tree for the safe disposal of Boc-amino azepane derivatives, prioritizing pH neutralization and solvent segregation.

Regulatory Compliance (US/EU Context)

RCRA (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound is not P-listed or U-listed specifically.[1] However, it is regulated by characteristic:[1][4]

  • Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).[1]

  • Corrosivity (D002): If the waste solution has a pH > 12.5 (possible for concentrated amines) or pH < 2.[1]

  • Generator Status: Must be tallied toward monthly hazardous waste generation limits.

European Waste Catalogue (EWC)
  • Code 07 01 04:* Other organic solvents, washing liquids and mother liquors.[1]

  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

References

  • PubChem. (2024).[1] Compound Summary: tert-Butyl 4-aminoazepane-1-carboxylate (Related Structure Safety Data). National Library of Medicine.[1] [Link]

  • Han, G., et al. (2001).[1] Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl Group. Journal of Peptide Research. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.